molecular formula C6H13N B6597330 3-methylcyclopentan-1-amine CAS No. 52430-83-8

3-methylcyclopentan-1-amine

Cat. No.: B6597330
CAS No.: 52430-83-8
M. Wt: 99.17 g/mol
InChI Key: LGSSDLSVHUCRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclopentan-1-amine (CAS 52430-83-8) is a primary amine with the molecular formula C6H13N and a molecular weight of 99.18 g/mol . This compound features a cyclopentane ring substituted with an amine group and a methyl group at the 1 and 3 positions, respectively, making it a valuable chiral building block in organic and medicinal chemistry . Its key research value lies in its application as a precursor for the synthesis of complex amines containing multiple stereogenic centers, a significant challenge in pharmaceutical development . Recent advances in biocatalysis have demonstrated the use of imine reductases/reductive aminases (IReds/RedAms) in cascades with ene-reductases (EReds) to convert substrates like α,β-unsaturated ketones into primary, secondary, and tertiary amines in high optical purity . This makes 3-Methylcyclopentan-1-amine and its derivatives highly relevant for constructing structurally diverse amine products, which are crucial motifs in many biologically active compounds . The compound is offered as a free base and is also available in a salt form, 3-Methylcyclopentan-1-amine hydrochloride (CAS 226548-99-8) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSDLSVHUCRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565931
Record name 3-Methylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52430-83-8
Record name 3-Methylcyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52430-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Technical Profile: 3-Methylcyclopentan-1-amine

[1][2]

Executive Summary

3-Methylcyclopentan-1-amine (CAS: 52430-83-8) is a chiral primary amine incorporated into drug candidates to modulate lipophilicity and restrict conformational freedom.[1] Unlike its acyclic analog (hexylamine), the cyclopentane ring locks the spatial relationship between the amine "warhead" and the hydrophobic methyl tail. This "Magic Methyl" effect can significantly enhance potency by reducing the entropic penalty of binding to a protein target.

This guide details the compound's physical properties, synthesis routes, stereochemical implications, and handling protocols for research applications.

Chemical Identity & Stereochemistry

The compound exists as two diastereomers (cis and trans), each having a pair of enantiomers. In the cis isomer, the amine and methyl groups are on the same face of the ring, often favoring a diequatorial or pseudo-diequatorial conformation to minimize steric strain.

AttributeDetail
IUPAC Name 3-Methylcyclopentan-1-amine
Common Names 3-Methylcyclopentylamine; 1-Amino-3-methylcyclopentane
CAS Number (Mix) 52430-83-8
CAS (Cis-isomer) 133089-25-5
CAS (Trans-isomer) 785765-54-0
Molecular Formula C₆H₁₃N
SMILES CC1CCC(N)C1
Molecular Weight 99.17 g/mol
Stereochemical Visualization

The geometric relationship between the C1-Amine and C3-Methyl groups dictates the vector of the lone pair and the hydrophobic bulk.[1]

Stereochemistrycluster_0Cis-Isomer (Syn)cluster_1Trans-Isomer (Anti)CisMe and NH2 onsame face (Z)(Higher steric bulk on one face)TransMe and NH2 onopposite faces (E)(Extended conformation)Isomers3-Methylcyclopentan-1-amine(Mixture)Isomers->CisSeparation/Stereoselective SynthesisIsomers->Trans

Caption: Stereochemical divergence of 3-methylcyclopentan-1-amine. The cis/trans ratio is determined by the hydride source during reductive amination.

Physicochemical Profile

The following data aggregates experimental values from related cycloalkylamines and computational predictions (ACD/Labs, EPISuite) where specific experimental data for the pure 3-isomer is limited.

PropertyValue / RangeContext & Implications
Boiling Point 120–125 °C (760 mmHg)Predicted based on 2-methyl isomer (121°C).[1] Volatile; requires careful evaporation.
Density 0.81 ± 0.05 g/cm³ Less dense than water.
pKa (Conjugate Acid) 10.6 ± 0.2 Typical for primary cycloalkylamines. Highly basic; exists as a cation at physiological pH (7.4).
LogP (Octanol/Water) 1.1 – 1.3 Moderate lipophilicity. The methyl group adds ~0.5 log units vs. cyclopentylamine (LogP ~0.6).
Water Solubility Miscible / High The amine group dominates solvation; highly soluble in water and polar organic solvents.
Refractive Index 1.445 Standard for aliphatic amines.
Flash Point ~10–15 °C Highly Flammable. Handle away from ignition sources.
Polar Surface Area 26.02 Ų Favorable for CNS penetration (BBB permeable).

Synthesis & Manufacturing Routes

The primary industrial and laboratory route involves the reductive amination of 3-methylcyclopentanone.[1] This method allows for scale-up and some control over diastereoselectivity based on the reducing agent used.[1]

Reaction Pathway[1][9][10][11]
  • Precursor Synthesis: Cyclization of 2,5-hexanedione to 3-methylcyclopent-2-en-1-one, followed by hydrogenation.[1]

  • Oxime Formation: Reaction with hydroxylamine.

  • Reduction: Catalytic hydrogenation or hydride reduction to the amine.

Synthesiscluster_altAlternative RouteStart2,5-HexanedioneStep1Intramolecular Aldol(Base/Heat)Start->Step1Enone3-Methylcyclopent-2-en-1-oneStep1->EnoneStep2Hydrogenation(Pd/C, H2)Enone->Step2Ketone3-Methylcyclopentanone(Key Intermediate)Step2->KetoneStep3Reductive Amination(NH4OAc, NaBH3CN)Ketone->Step3OximeOxime IntermediateKetone->OximeNH2OHProduct3-Methylcyclopentan-1-amine(Cis/Trans Mixture)Step3->ProductOxime->ProductLiAlH4 or H2/Raney Ni

Caption: Primary synthesis workflow from acyclic precursors to the target amine via the ketone intermediate.

Protocol: Reductive Amination (Lab Scale)

Note: This is a general procedure adapted for 3-methylcyclopentanone.[1]

  • Reagents: 3-Methylcyclopentanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve ketone and ammonium acetate in dry methanol.

    • Add NaBH₃CN portion-wise at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and liberate H₂ gas—Use Fume Hood ).

    • Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Distillation or conversion to HCl salt for recrystallization.

Analytical Characterization

Confirming the identity requires distinguishing the 3-methyl isomer from the 2-methyl and N-methyl isomers.[1]

Nuclear Magnetic Resonance (NMR)[9][11][12][13]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.95–1.05 ppm (d, 3H): Methyl group doublet (characteristic of CH-CH₃).

    • δ 1.1–2.2 ppm (m, 7H): Cyclopentane ring methylene and methine protons. Complex multiplet pattern due to ring puckering.

    • δ 3.2–3.4 ppm (m, 1H): Methine proton alpha to the amine (-CH -NH₂).

    • δ 1.5–2.0 ppm (br s, 2H): Amine protons (-NH₂), shifts vary with concentration/solvent.

Mass Spectrometry (MS)
  • Method: GC-MS (EI, 70 eV).

  • Molecular Ion (M+): m/z 99.

  • Base Peak: Often m/z 56 (C₃H₆N⁺) or m/z 70 (loss of ethyl/methyl fragments from ring cleavage).

  • Diagnostic: Absence of m/z 30 (CH₂=NH₂⁺) dominant peak helps distinguish from simple straight-chain amines, though alpha-cleavage is still possible.[1]

Handling, Stability & Safety

Signal Word: DANGER

Hazard ClassGHS CodeDescription
Flammable Liquid H225Highly flammable liquid and vapor.[1] Flash point < 23°C.
Skin Corrosion H314Causes severe skin burns and eye damage. (pH > 12).
Acute Toxicity H302/H332Harmful if swallowed or inhaled.

Storage & Handling:

  • Atmosphere: Hygroscopic and absorbs CO₂ from air (forms carbamates). Store under Nitrogen or Argon.

  • Container: Corrodes copper, zinc, and aluminum. Use glass or stainless steel.

  • Incompatibility: Reacts violently with strong oxidizers, acid chlorides, and anhydrides.

References

  • PubChem Compound Summary. (2025). 3-Methylcyclopentan-1-amine (CID 52430-83-8).[1][2] National Center for Biotechnology Information. Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. (Context on "Magic Methyl" conformational restriction). Link

  • ChemicalBook. (2025).[3] 3-Methylcyclopentanone NMR and Synthesis Data. (Precursor characterization). Link

  • Morgenthaler, M., et al. (2008). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 3(3), 442-448. (Basis for pKa prediction of cycloalkylamines). Link

A Deep Dive into the Stereochemistry of Cis- and Trans-3-Methylcyclopentan-1-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seemingly subtle difference between the cis and trans arrangement of substituents on a cyclopentane ring can have profound implications for a molecule's three-dimensional shape, and consequently, its biological activity. This technical guide provides an in-depth exploration of the stereochemical nuances of cis- and trans-3-methylcyclopentan-1-amine, two diastereomers of significant interest in medicinal chemistry. We will dissect their conformational landscapes, explore strategies for their stereoselective synthesis, and detail the spectroscopic methods for their differentiation. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. The stereochemical integrity of a drug candidate can be the determining factor between a successful therapeutic agent and a failed one, underscoring the importance of the concepts discussed herein.[1][2]

Introduction: The Significance of Stereoisomerism in Drug Design

In the realm of drug discovery, the three-dimensional architecture of a molecule is inextricably linked to its pharmacological profile. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral environments, leading to diastereomeric interactions with chiral drug molecules. One stereoisomer may bind with high affinity and elicit the desired therapeutic response, while another may be inactive or even produce off-target toxicity.[1] The case of 3-methylcyclopentan-1-amine, which possesses two stereocenters, presents a classic example of diastereomerism, giving rise to cis and trans isomers. A comprehensive understanding of their distinct stereochemical properties is therefore not merely an academic exercise but a critical component of modern drug development.

Conformational Analysis: Unveiling the Three-Dimensional Landscapes

The cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms, to alleviate torsional and angle strain. The introduction of substituents at the C1 and C3 positions, as in 3-methylcyclopentan-1-amine, influences the conformational preferences of the ring, leading to distinct energy landscapes for the cis and trans isomers.

Conformational Equilibria

The cis and trans isomers of 3-methylcyclopentan-1-amine each exist as a pair of rapidly interconverting enantiomers. The key distinction lies in the relative orientation of the methyl and amino groups.

  • Cis-isomer: Both the methyl and amino groups reside on the same face of the cyclopentane ring. This leads to two primary envelope conformations where one substituent is axial and the other is equatorial, or both are in pseudo-axial/equatorial positions.

  • Trans-isomer: The methyl and amino groups are on opposite faces of the ring. This results in conformations where one substituent is axial and the other is equatorial.

The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions. Larger substituents preferentially occupy the equatorial position to minimize these unfavorable interactions.

Figure 1: Stereoisomers of 3-Methylcyclopentan-1-amine cis_a cis-(1R,3S) cis_b cis-(1S,3R) cis_a->cis_b Enantiomers trans_a trans-(1R,3R) label_diastereomers Diastereomers trans_b trans-(1S,3S) trans_a->trans_b Enantiomers

Figure 1: Stereoisomers of 3-Methylcyclopentan-1-amine
Energetic Considerations

Trans-isomer: In the trans isomer, one substituent must be axial while the other is equatorial. The two possible chair-like conformations are therefore not energetically equivalent. The conformer with the larger methyl group in the equatorial position and the smaller amino group in the axial position will be more stable than the one with the axial methyl group.

Cis-isomer: For the cis isomer, the diequatorial-like conformation is significantly more stable than the diaxial-like conformation, as the latter would incur the steric strain of two 1,3-diaxial interactions.

This fundamental difference in conformational stability between the cis and trans isomers can influence their binding to biological targets and their overall pharmacological properties.

G Figure 2: Conformational Equilibrium of trans-3-Methylcyclopentan-1-amine cluster_energy Relative Energy A Conformer A (Me equatorial, NH2 axial) More Stable B Conformer B (Me axial, NH2 equatorial) Less Stable A->B Ring Flip A_energy Lower Energy B_energy Higher Energy

Figure 2: Conformational Equilibrium of trans-3-Methylcyclopentan-1-amine
IsomerMore Stable ConformerLess Stable ConformerEstimated Energy Difference (kcal/mol)
cis Di-equatorial likeDi-axial like> 3.1
trans Me (eq), NH2 (ax)Me (ax), NH2 (eq)~ 0.3

Table 1: Estimated Relative Conformational Energies

Stereoselective Synthesis Strategies

The ability to selectively synthesize either the cis or trans isomer is crucial for exploring their differential biological activities. The common precursor for both isomers is 3-methylcyclopentanone. The stereochemical outcome of the synthesis is determined by the method of amination.

Synthesis of the Precursor: 3-Methylcyclopentanone

3-Methylcyclopentanone can be synthesized through various methods, including the hydrogenation of 3-methyl-2-cyclopenten-1-one. A robust method involves the catalytic hydrogenation of 5-hydroxymethylfurfural over a supported precious metal catalyst, such as palladium on carbon.[3]

Figure 3: Synthesis of 3-Methylcyclopentanone 3-Methyl-2-cyclopenten-1-one 3-Methyl-2-cyclopenten-1-one 3-Methylcyclopentanone 3-Methylcyclopentanone 3-Methyl-2-cyclopenten-1-one->3-Methylcyclopentanone H2, Pd/C 5-Hydroxymethylfurfural 5-Hydroxymethylfurfural 5-Hydroxymethylfurfural->3-Methylcyclopentanone H2, Catalyst

Figure 3: Synthesis of 3-Methylcyclopentanone
Diastereoselective Synthesis of cis- and trans-3-Methylcyclopentan-1-amine

A versatile and widely used method for the synthesis of amines from ketones is reductive amination . The stereochemical outcome of this reaction can be controlled by the choice of reducing agent and reaction conditions.

Protocol 1: Stereoselective Reductive Amination of 3-Methylcyclopentanone

  • Imine Formation:

    • To a solution of 3-methylcyclopentanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate, 7.0 eq) or a protected amine.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. The equilibrium between the E and Z isomers of the imine will be crucial for the final stereochemical outcome.

  • Diastereoselective Reduction:

    • For the trans-isomer (Thermodynamic Control): Use a reducing agent that allows for equilibration of the imine isomers and favors the more stable product. Sodium cyanoborohydride (NaBH3CN, 1.5 eq) is a suitable choice. The reaction is typically run at a slightly acidic pH (pH 5-6) to facilitate imine formation and reduction. The bulky reducing agent will preferentially attack the less hindered face of the more stable imine isomer, leading to the trans product as the major isomer.

    • For the cis-isomer (Kinetic Control): Employ a bulkier reducing agent under conditions that favor kinetic control. For instance, catalytic hydrogenation using a heterogeneous catalyst like platinum oxide (PtO2) or a directed reduction using a sterically demanding hydride source can favor the formation of the cis isomer. The catalyst surface or the bulky reagent can coordinate to the imine in a way that directs the hydride delivery from a specific face.

  • Work-up and Purification:

    • Quench the reaction by the addition of water or a dilute acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the resulting mixture of cis and trans isomers by column chromatography on silica gel to isolate the desired diastereomer.

Spectroscopic Differentiation: Identifying the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3-methylcyclopentan-1-amine. The different spatial arrangements of the methyl and amino groups lead to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

1H NMR Spectroscopy

The key diagnostic signals in the 1H NMR spectrum are those of the protons on the carbons bearing the methyl and amino groups (C1 and C3) and the methyl protons themselves.

  • Cis-isomer: Due to the proximity of the methyl and amino groups on the same face of the ring, there will be significant through-space interactions (Nuclear Overhauser Effect, NOE). The chemical shifts of the protons on C1 and C3 will be influenced by the anisotropic effects of the neighboring substituent.

  • Trans-isomer: The protons on C1 and C3 will experience a different chemical environment compared to the cis isomer. The coupling constants between the protons on C1, C2, and C3 will also differ due to the different dihedral angles in the predominant conformations.

13C NMR Spectroscopy

The 13C NMR chemical shifts are also sensitive to the stereochemistry. The "gamma-gauche effect" is particularly relevant here. An axial substituent will cause an upfield shift (to lower ppm) for the carbons at the gamma position due to steric compression.

  • Trans-isomer: In the more stable conformer, the amino group is axial. This will cause an upfield shift of the C3 and C5 carbons compared to a hypothetical conformation where the amino group is equatorial.

  • Cis-isomer: In the preferred di-equatorial like conformation, the gamma-gauche effects will be minimized, leading to different chemical shifts for the ring carbons compared to the trans isomer.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm)

Atomcis-3-Methylcyclopentan-1-amine (Predicted)trans-3-Methylcyclopentan-1-amine (Predicted)Key Differentiating Features
H1 ~3.1-3.3~2.9-3.1H1 in the cis isomer is expected to be deshielded due to the proximity of the methyl group.
H3 ~1.8-2.0~1.6-1.8H3 in the cis isomer is likely deshielded.
-CH3 ~0.9-1.1 (doublet)~0.8-1.0 (doublet)Subtle difference in chemical shift.
C1 ~55-58~53-56C1 in the trans isomer may be slightly shielded.
C3 ~35-38~33-36C3 in the trans isomer may be slightly shielded.
-CH3 ~20-22~19-21The methyl carbon in the trans isomer may be slightly shielded.

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions. The key is the relative difference between the isomers.

Figure 4: Spectroscopic Differentiation Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Mixture of cis/trans Isomers Mixture of cis/trans Isomers Column Chromatography Column Chromatography Mixture of cis/trans Isomers->Column Chromatography Isolated cis-Isomer Isolated cis-Isomer Column Chromatography->Isolated cis-Isomer Isolated trans-Isomer Isolated trans-Isomer Column Chromatography->Isolated trans-Isomer 1H NMR 1H NMR Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR 13C NMR 13C NMR->Structural Confirmation 2D NMR (COSY, NOESY) 2D NMR (COSY, NOESY) 2D NMR (COSY, NOESY)->Structural Confirmation Isolated cis-Isomer->1H NMR Isolated cis-Isomer->13C NMR Isolated cis-Isomer->2D NMR (COSY, NOESY) Isolated trans-Isomer->1H NMR Isolated trans-Isomer->13C NMR Isolated trans-Isomer->2D NMR (COSY, NOESY)

Figure 4: Spectroscopic Differentiation Workflow

Implications for Drug Development

The distinct three-dimensional shapes and conformational preferences of cis- and trans-3-methylcyclopentan-1-amine can lead to significant differences in their interactions with biological targets. This can manifest in variations in:

  • Binding Affinity: One diastereomer may fit more snugly into the binding pocket of a receptor or enzyme, leading to a higher binding affinity and greater potency.

  • Pharmacokinetics: Differences in lipophilicity and interactions with metabolic enzymes can lead to different absorption, distribution, metabolism, and excretion (ADME) profiles for each isomer.

  • Off-Target Effects: The "inactive" isomer may still interact with other biological targets, leading to undesirable side effects.

Therefore, the stereoselective synthesis and testing of individual diastereomers are essential steps in the drug discovery and development process.[2] This allows for the identification of the "eutomer" (the more active isomer) and a more complete understanding of the structure-activity relationship (SAR).

Conclusion

The stereochemical relationship between cis- and trans-3-methylcyclopentan-1-amine provides a compelling illustration of how subtle changes in molecular geometry can have a profound impact on a molecule's properties. For drug development professionals, a deep understanding of their conformational analysis, stereoselective synthesis, and spectroscopic differentiation is not just beneficial but essential. By applying these principles, researchers can design and develop more selective, potent, and safer therapeutics. The ability to control and characterize stereochemistry is a cornerstone of modern medicinal chemistry, enabling the creation of drugs that are precisely tailored to interact with their biological targets.

References

  • LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • YouTube. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]

  • El-Faham, A., & Al-Sehemi, A. G. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17748. Retrieved from [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495–11506. Retrieved from [Link]

  • Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4–30. Retrieved from [Link]

  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]

Sources

3-methylcyclopentan-1-amine CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals. It synthesizes confirmed chemical data, safety protocols, and synthetic methodologies without adhering to a rigid template.

CAS Number: 52430-83-8 (Generic) | Focus: Synthesis, Safety (SDS), and Pharmaceutical Application

Substance Identity & Chemical Characterization

3-Methylcyclopentan-1-amine is a cycloalkylamine building block used frequently in medicinal chemistry to introduce metabolic stability and conformational restriction into drug candidates. It exists as a mixture of stereoisomers (cis and trans), which can be separated for structure-activity relationship (SAR) studies.

Nomenclature & Identifiers
ParameterData
IUPAC Name 3-Methylcyclopentan-1-amine
Common Name 3-Methylcyclopentylamine
CAS Number (Generic) 52430-83-8
CAS Number (cis-isomer) 133089-25-5
Molecular Formula C₆H₁₃N
Molecular Weight 99.18 g/mol
SMILES NC1CC(C)CC1
InChI Key TYDMZADCGUWTCH-UHFFFAOYSA-N (Generic)
Physical Properties (Predicted/Analogous)

Note: Experimental data for the specific 3-isomer is limited. Values below are derived from the homologous 2-methyl isomer and computational models.

  • Physical State: Colorless to pale yellow liquid.

  • Boiling Point: ~120–125 °C (at 760 mmHg).[1]

  • Density: ~0.89 g/cm³.[1]

  • Flash Point: ~10 °C (Highly Flammable).

  • pKa: ~10.5 (Typical for secondary alkylamines).

Safety Data Sheet (SDS) Analysis

Signal Word: DANGER

As a primary cycloalkylamine, this substance poses significant risks regarding flammability and tissue corrosion. The following protocols are critical for handling.

Hazard Classification (GHS)
  • Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.

Handling & Storage Protocols
  • Engineering Controls: All transfers must occur within a certified chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved respirator with organic vapor cartridges if ventilation is insufficient.

    • Skin: Butyl rubber or heavy-duty nitrile gloves (standard latex offers poor resistance to amines). Wear a chemical-resistant lab coat.

    • Eyes: Tight-sealing safety goggles AND a face shield.

  • Storage Conditions:

    • Store in a flammables cabinet .

    • Keep under inert atmosphere (Nitrogen or Argon) ; amines readily absorb CO₂ from the air to form carbamates.

    • Incompatible with strong oxidizing agents, acids, and acid chlorides.

Synthesis & Preparation

The synthesis of 3-methylcyclopentan-1-amine typically proceeds via the reductive amination of 3-methylcyclopentanone. This route allows for the generation of both cis and trans isomers, the ratio of which depends on the reducing agent and catalyst used.

Core Synthetic Pathway
  • Starting Material: 3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1) is hydrogenated to 3-methylcyclopentanone (CAS 1757-42-2).

  • Intermediate: Condensation with ammonia or hydroxylamine yields the imine or oxime.

  • Reduction: Catalytic hydrogenation (e.g., Raney Ni, Pd/C) or hydride reduction (e.g., LiAlH₄) yields the amine.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from precursor to isolated isomers.

SynthesisPath Start 3-Methyl-2-cyclopentenone (CAS 2758-18-1) Ketone 3-Methylcyclopentanone (CAS 1757-42-2) Start->Ketone Pd/C, H2 (Hydrogenation) Imine Imine/Oxime Intermediate Ketone->Imine NH3 or NH2OH (Condensation) Amine 3-Methylcyclopentan-1-amine (Generic CAS 52430-83-8) Imine->Amine Reductive Amination (H2, Raney Ni) Cis Cis-Isomer (CAS 133089-25-5) Amine->Cis Chiral HPLC or Salt Formation Trans Trans-Isomer (Custom Synthesis) Amine->Trans Separation

Caption: Synthetic route from unsaturated ketone to specific amine stereoisomers via reductive amination.

Applications in Drug Discovery

Researchers utilize 3-methylcyclopentan-1-amine primarily for its structural properties in Fragment-Based Drug Design (FBDD) .

Conformational Restriction

Unlike linear alkyl chains, the cyclopentane ring restricts the conformational freedom of the amine. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket), potentially increasing potency.

Bioisosterism

The 3-methylcyclopentyl group serves as a lipophilic, metabolically stable bioisostere for:

  • Cyclohexyl groups: Reducing lipophilicity (LogP) slightly while maintaining steric bulk.

  • Phenyl rings: Providing a saturated, sp³-rich alternative to improve solubility and reduce "flatness" in molecules, a key parameter in improving clinical success rates (Fsp³ score).

Kinase Inhibitor Scaffolds

The amine moiety often forms a critical hydrogen bond with the hinge region of kinase enzymes. The 3-methyl substituent allows for probing of the hydrophobic back-pocket, optimizing selectivity against off-target kinases.

References

  • PubChem. (2025).[2][3] cis-3-Methylcyclopentan-1-amine Compound Summary (CID 66833539). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2017). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. (Analogous methodology). Retrieved from [Link]

  • Google Patents. (2013). Synthetic method of 3-methyl-cyclopentanone (CN103086858A).[4] Retrieved from

Sources

The Cyclopentylamine Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Power of a Five-Membered Ring

In the vast lexicon of medicinal chemistry, certain molecular scaffolds achieve a "privileged" status. These structures, capable of binding to multiple, diverse biological targets, serve as fertile starting points for drug discovery campaigns. While aromatic heterocycles and other complex ring systems often take the spotlight, the humble cyclopentane ring, particularly in its amine-substituted forms, has quietly carved out a significant niche in the pharmacopeia. Its inherent stereochemical complexity, coupled with its conformational flexibility, allows for precise spatial positioning of functional groups, making it an ideal framework for mimicking natural substrates and interacting with complex protein binding sites.[1][2]

This guide provides an in-depth exploration of the history, discovery, and synthesis of substituted cyclopentylamines. We will traverse the timeline from their conceptualization as bioisosteres in early antiviral research to their current applications in treating metabolic diseases, cancer, and beyond. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, providing field-proven insights into the strategic design and synthesis of these potent therapeutic agents. For researchers, scientists, and drug development professionals, this document aims to be both a historical reference and a practical guide to harnessing the power of the cyclopentylamine core.

Chapter 1: A New Shape for Life's Code - The Carbocyclic Nucleoside Analogs

The story of substituted cyclopentylamines in medicine is inextricably linked to the quest for more robust antiviral agents. Natural nucleosides, the building blocks of DNA and RNA, were a logical starting point for antiviral drug design. However, their therapeutic utility was often hampered by poor metabolic stability, primarily due to the enzymatic cleavage of the N-glycosidic bond connecting the nucleobase to the furanose (ribose or deoxyribose) sugar ring.

The Bioisosteric Rationale: The pivotal insight was to replace the oxygen atom in the furanose ring with a methylene (-CH2-) group, creating a carbocyclic nucleoside analog.[2] This seemingly simple substitution renders the molecule impervious to glycosidic bond cleavage, significantly enhancing its plasma half-life and bioavailability. The cyclopentane ring was an excellent mimic for the furanose ring, preserving the critical spatial arrangement of the hydroxyl and base-mimicking moieties.

One of the most successful manifestations of this strategy is Abacavir , a cornerstone in the treatment of HIV. It acts as a potent reverse transcriptase inhibitor, terminating the viral DNA chain elongation process.

Key Historical Milestone: The Discovery of Abacavir

The development of Abacavir was a landmark achievement, demonstrating the therapeutic potential of the carbocyclic nucleoside concept.[2] Its synthesis required intricate control over stereochemistry to match the configuration of natural nucleosides.

Below is a conceptual diagram illustrating the fundamental bioisosteric relationship between a natural deoxyadenosine and its carbocyclic analog, Abacavir.

G cluster_0 Natural Nucleoside (Deoxyadenosine) cluster_1 Carbocyclic Analog (Abacavir) Deoxyadenosine Deoxyadenosine (Natural Substrate) Deoxyadenosine_Ring Furanose Ring (with Oxygen) Deoxyadenosine->Deoxyadenosine_Ring Contains Abacavir Abacavir (Metabolically Stable Drug) Deoxyadenosine->Abacavir Bioisosteric Replacement (O -> CH2) Abacavir_Ring Cyclopentene Ring (All Carbon) Abacavir->Abacavir_Ring Contains

Caption: Bioisosteric replacement of the furanose oxygen with carbon.

Chapter 2: Halting Viral Egress - Cyclopentylamines as Neuraminidase Inhibitors

The success of the cyclopentane scaffold in antiviral research extended beyond nucleoside mimics. A new frontier opened with the targeting of influenza neuraminidase, a critical enzyme that allows newly formed viral particles to be released from infected host cells, thus propagating the infection.[3]

Designing a Transition-State Mimic: The enzymatic mechanism of neuraminidase involves the cleavage of terminal sialic acid residues. The transition state of this reaction is characterized by a flattened, positively charged oxonium ion. Medicinal chemists hypothesized that a properly substituted cyclopentane ring could effectively mimic this transition state, binding tightly within the enzyme's active site. This strategy led to the development of potent inhibitors, including the intravenously administered drug Peramivir .[2][3]

Structure-Activity Relationship (SAR) Insights

The development of Peramivir and related compounds revealed critical SAR insights. The presence of a carboxylic acid, a guanidino group, and an acetamido group were found to be crucial for potent inhibitory activity, as they mimic the key interactions of sialic acid with the neuraminidase active site.

CompoundR1 GroupR2 GroupNeuraminidase IC50 (nM)Antiviral EC50 (µM)
1 COOHNHC(=NH)NH20.8<0.01
2 COOHNH2500.5
3 HNHC(=NH)NH2>1000>100
4
COOHNHCH31201.2
Data is illustrative and compiled from principles discussed in cited literature.[3]

The data clearly demonstrates the necessity of both the carboxylate (mimicking the sialic acid carboxylate) and the guanidino group (forming a strong salt bridge in the active site) for high potency.

Conceptual Synthetic Workflow for a Neuraminidase Inhibitor

The synthesis of complex, stereochemically rich molecules like Peramivir is a significant undertaking. The general workflow involves establishing the core cyclopentane scaffold with the correct relative stereochemistry, followed by the introduction of the key functional groups.

G Start Chiral Starting Material (e.g., Shikimic Acid) Step1 Cyclopentane Core Synthesis (Multi-step sequence) Start->Step1 Step2 Stereoselective Functionalization (Introduction of Amine, Hydroxyl) Step1->Step2 Step3 Protecting Group Strategy (Orthogonal Protection) Step2->Step3 Step4 Key Functional Group Introduction (Guanidinylation of Amine) Step3->Step4 Step5 Final Deprotection Step4->Step5 End Active Pharmaceutical Ingredient (Peramivir) Step5->End

Caption: General synthetic workflow for cyclopentane neuraminidase inhibitors.

Chapter 3: A New Class of Antidiabetics - The Rise of DPP-4 Inhibitors

Substituted cyclopentylamines have also made a significant impact in the management of type 2 diabetes. A key target in this area is Dipeptidyl Peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones like GLP-1.[4] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Mechanism of Action: By inhibiting DPP-4, "gliptin" drugs prolong the action of incretins, leading to improved glycemic control.[5] The cyclopentylamine moiety in certain DPP-4 inhibitors serves as a rigid scaffold to correctly orient the pharmacophoric elements, such as a primary amine that interacts with the catalytic site of the enzyme.

The Incretin Pathway and DPP-4 Inhibition

The following diagram illustrates the physiological role of incretins and the mechanism by which DPP-4 inhibitors exert their therapeutic effect.

G cluster_0 Physiological Response cluster_1 Enzymatic Inactivation Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 is inactivated by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor (e.g., Cyclopentylamine-based) DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors on the incretin pathway.

Chapter 4: Expanding Therapeutic Horizons - Anticancer and Neuroscience Applications

The versatility of the substituted cyclopentylamine scaffold continues to be explored in other therapeutic areas, including oncology and neuroscience.

Targeting Cancer Metabolism: FASN Inhibition

In many cancer cells, the enzyme Fatty Acid Synthase (FASN) is overexpressed and hyperactive, providing the lipid building blocks necessary for rapid cell proliferation. This makes FASN a compelling target for anticancer drug development. Novel 3-substituted cyclopentylamine derivatives have been identified as potent inhibitors of FASN, demonstrating preferential inhibition of cancer cell growth and induction of apoptosis.[6] The development of these compounds represents a promising strategy for targeting the metabolic vulnerabilities of tumors.[6]

Scaffolds for the Central Nervous System (CNS)

The physicochemical properties of the cyclopentyl group—its moderate lipophilicity and rigid, three-dimensional structure—make it an attractive scaffold for CNS drug discovery.[7] While the pharmaceutical industry has seen a retreat from neuroscience R&D in recent years, academic and specialized centers continue to innovate.[8][9] Substituted cyclopentylamines can be tailored to interact with a variety of CNS targets, such as G-protein coupled receptors and ion channels, offering potential for new treatments for neurodegenerative and psychiatric disorders.[7][10]

Chapter 5: A Chemist's Guide - Key Synthetic Protocols and Strategies

The successful application of substituted cyclopentylamines in drug discovery hinges on the ability to synthesize them efficiently and with precise stereochemical control.

Protocol 1: Stereocontrolled Synthesis of a 1,2,4-Trisubstituted Cyclopentane Intermediate

This protocol outlines a general approach for creating a versatile cyclopentane scaffold with three distinct functional groups, which can then be elaborated into a variety of target molecules. The strategy relies on the stereodirecting effect of an alcohol to control the epoxidation of a cyclopentene double bond.[11]

Step 1: Epoxidation of Cyclopent-3-en-1-ol

  • Dissolve cyclopent-3-en-1-ol (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide. The hydroxyl group directs the epoxidation to the syn face.

Step 2: Regioselective Epoxide Opening

  • Dissolve the crude epoxide (1.0 eq) in a suitable solvent (e.g., THF).

  • Add a nucleophile (e.g., sodium azide, 1.5 eq) and a Lewis acid or proton source (e.g., ammonium chloride) to facilitate opening.

  • Heat the reaction to reflux and monitor by TLC. The nucleophile will attack the C4 position, distal to the hydroxyl group, resulting in a trans-1,2-diol arrangement after the opening.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the product by column chromatography on silica gel to yield the azido-diol intermediate.

Step 3: Functional Group Manipulation

  • The resulting 1,2,4-trisubstituted cyclopentane, with hydroxyl, azido, and another hydroxyl group, is a versatile intermediate.

  • The azide can be reduced to a primary amine (the cyclopentylamine).

  • The two hydroxyl groups can be differentially protected or functionalized to build out the desired target molecule.

Protocol 2: Preparation of Cyclopentylamine via Reductive Amination

A more direct method for preparing simple cyclopentylamines involves the reductive amination of cyclopentanone.

  • To a solution of cyclopentanone (1.0 eq) in methanol (0.5 M), add the desired amine (e.g., ammonia or a primary amine, 1.2 eq) or ammonium acetate.

  • Stir the mixture for 1 hour at room temperature to form the imine/enamine intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise. Causality Note: NaBH3CN is preferred as it is selective for the iminium ion over the ketone, preventing reduction of the starting material.

  • Stir the reaction overnight at room temperature.

  • Carefully acidify the reaction with HCl to quench excess reducing agent.

  • Basify the mixture with NaOH and extract with an organic solvent like ether.

  • Dry the organic layer and concentrate to yield the cyclopentylamine product, which can be further purified by distillation or chromatography.

Conclusion and Future Perspectives

From their origins as metabolically stable mimics of natural sugars to their current roles in a wide array of therapeutic areas, substituted cyclopentylamines have proven their value as a privileged scaffold in medicinal chemistry. The historical journey of these compounds showcases the power of rational drug design, from fundamental concepts of bioisosterism to sophisticated structure-based approaches. The synthetic challenges posed by their stereochemically complex nature have been met with innovative chemical methodologies, enabling the creation of diverse libraries for biological screening.

Looking forward, the future for cyclopentylamine derivatives remains bright. The integration of computational chemistry and artificial intelligence will undoubtedly accelerate the design of new analogs with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, this versatile scaffold will continue to provide a robust platform for developing the next generation of innovative medicines to address unmet medical needs in oncology, neurosciences, and beyond.

References

  • WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google P
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchG
  • Dipeptidyl Peptidase IV (DPP IV)
  • Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC - NIH.
  • Neuroscience networking: linking discovery to drugs - PubMed.
  • DPP-IV Inhibitors | Johns Hopkins Diabetes Guide.
  • Neuroscience Drug Discovery and Transl
  • (PDF)
  • Cyclopentane Deriv
  • 2-Substituted[6][12]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry - Enamine.

  • Meeting the Challenge: Neuroscience Drug Discovery with the Warren Center - YouTube.
  • 1,2,4-trisubstituted cyclopentanes as pl
  • DPP-4 inhibitors - WikEM.

Sources

The Strategic Incorporation of 3-Methylcyclopentan-1-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Scaffold – Why Saturated Carbocycles Matter in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. While complex aromatic and heterocyclic systems often take center stage, the nuanced role of saturated carbocyclic building blocks is increasingly recognized as a key determinant of a drug candidate's success. These aliphatic rings, far from being mere passive linkers, offer a powerful tool to navigate the multi-dimensional challenges of potency, selectivity, and DMPK (Drug Metabolism and Pharmacokinetics) optimization. Their three-dimensional nature provides a scaffold to project functional groups into specific vectors, enabling precise interactions with biological targets. Furthermore, the introduction of saturated rings can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved oral bioavailability and reduced off-target toxicity.

This guide focuses on a particularly compelling building block: 3-methylcyclopentan-1-amine . Through a detailed exploration of its synthesis, stereochemical considerations, and application in the development of cutting-edge therapeutics, we will illuminate the strategic advantages conferred by this seemingly simple yet powerful scaffold. We will delve into a case study of its use in the design of Fatty Acid Synthase (FASN) inhibitors, providing a practical framework for researchers, scientists, and drug development professionals to leverage the unique attributes of 3-methylcyclopentan-1-amine in their own discovery programs.

I. The Building Block: Synthesis and Stereochemical Nuances of 3-Methylcyclopentan-1-amine

The utility of 3-methylcyclopentan-1-amine in a pharmaceutical context is intrinsically linked to the ability to access specific stereoisomers in a controlled and efficient manner. The presence of two chiral centers gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers, and their respective enantiomers, can exhibit profoundly different biological activities and pharmacokinetic profiles. Therefore, stereoselective synthesis is paramount.

A common and efficient route to 3-methylcyclopentan-1-amine is the reductive amination of 3-methylcyclopentan-1-one. This versatile reaction allows for the introduction of the amine functionality in a single pot, often with good control over stereochemistry.

General Synthetic Workflow: From Ketone to Amine

The transformation from 3-methylcyclopentan-1-one to 3-methylcyclopentan-1-amine can be conceptualized as a two-step process occurring in a single reaction vessel: the formation of an imine or enamine intermediate, followed by its reduction.

Reductive Amination Workflow ketone 3-Methylcyclopentan-1-one imine Imine Intermediate ketone->imine Condensation amine_source Ammonia Source (e.g., NH4OAc, NH3 in MeOH) amine_source->imine product 3-Methylcyclopentan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->product

Caption: General workflow for the reductive amination of 3-methylcyclopentan-1-one.

Stereoselective Synthesis: A Detailed Experimental Protocol

The following protocol describes a stereoselective synthesis of (cis)-3-methylcyclopentan-1-amine via reductive amination, a method that favors the formation of the cis diastereomer.

Reaction: Reductive amination of 3-methylcyclopentan-1-one.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methylcyclopentan-1-one98.1410.0 g0.102
Ammonium Acetate77.0839.3 g0.510
Sodium Cyanoborohydride62.846.4 g0.102
Methanol32.04200 mL-
2M Hydrochloric Acid-As needed-
Diethyl Ether-As needed-
Sodium Hydroxide (pellets)40.00As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclopentan-1-one (10.0 g, 0.102 mol) and ammonium acetate (39.3 g, 0.510 mol).

  • Add methanol (200 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (6.4 g, 0.102 mol) to the mixture in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 2M hydrochloric acid at 0 °C until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the resulting aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-basic byproducts.

  • Basify the aqueous layer to pH >12 by the slow addition of solid sodium hydroxide pellets at 0 °C.

  • Extract the product with diethyl ether (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation to yield (cis)-3-methylcyclopentan-1-amine as a colorless liquid.

Rationale for Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source and a mild acid catalyst for imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol.[1]

  • Acidic Quench and Basic Work-up: This standard procedure for amine synthesis allows for the separation of the basic amine product from non-basic impurities.

II. Application in Focus: Fatty Acid Synthase (FASN) Inhibitors for Oncology

A compelling example of the strategic use of 3-methylcyclopentan-1-amine is in the development of inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is significantly upregulated in many human cancers to meet the demands of rapid cell proliferation and membrane synthesis.[2][3] Inhibition of FASN has emerged as a promising therapeutic strategy in oncology.

The clinical candidate Denifanstat (TVB-2640) is a potent and selective FASN inhibitor that incorporates a 3-methylcyclopentylamino moiety.[4][5] This building block plays a crucial role in the molecule's ability to bind to and inhibit the ketoacyl-reductase (KR) domain of FASN.[4]

Mechanism of Action: Disrupting the Lipogenic Engine of Cancer Cells

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is essential for the production of lipids required for cell membrane formation, energy storage, and signaling. In cancer cells, the upregulation of FASN provides a sustained supply of these building blocks, fueling tumor growth and survival.[6]

Denifanstat and related compounds inhibit the KR domain of FASN, which is responsible for a key reduction step in the fatty acid synthesis cycle. By blocking this step, these inhibitors disrupt the entire lipogenic pathway, leading to an accumulation of cytotoxic intermediates and ultimately inducing apoptosis in cancer cells.[4][7]

FASN_Inhibition cluster_FASN Fatty Acid Synthase (FASN) Cycle KS Ketoacyl Synthase (KS) KR Ketoacyl Reductase (KR) KS->KR MAT Malonyl/acetyl-CoA Transacylase (MAT) MAT->KS DH Dehydratase (DH) ER Enoyl Reductase (ER) DH->ER ER->KS KR->DH Cell_Growth Tumor Cell Growth & Proliferation ACP Acyl Carrier Protein (ACP) Inhibitor Denifanstat (TVB-2640) Inhibitor->KR Inhibits Apoptosis Apoptosis Cell_Growth->Apoptosis Disruption of Lipogenesis Leads to

Caption: Simplified schematic of FASN inhibition by Denifanstat (TVB-2640).

III. Structure-Activity Relationship (SAR): The "Magic Methyl" and Cyclopentyl Advantage

The incorporation of the 3-methylcyclopentyl group in FASN inhibitors is a deliberate design choice rooted in optimizing the compound's interaction with the target enzyme. SAR studies have revealed the critical contributions of both the cyclopentyl ring and the methyl substituent.

  • The Cyclopentyl Scaffold: The five-membered ring serves as a rigid scaffold that positions the amine for optimal interaction with the KR domain. Its lipophilic nature likely contributes to favorable hydrophobic interactions within the binding pocket. The entropic penalty of binding is also reduced compared to a more flexible alkyl chain.

  • The "Magic Methyl" Effect: The methyl group at the 3-position is a prime example of the "magic methyl" effect in medicinal chemistry. This seemingly minor addition can have a profound impact on a compound's properties. In the context of FASN inhibitors, the methyl group can:

    • Enhance Potency: By occupying a specific hydrophobic sub-pocket within the KR domain, the methyl group can increase binding affinity.

    • Improve Metabolic Stability: The methyl group can shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), reducing the rate of clearance and prolonging the drug's half-life.

    • Fine-tune Conformation: The methyl group can influence the preferred conformation of the cyclopentyl ring, pre-organizing the molecule for optimal binding.

Quantitative SAR Data

The following table presents hypothetical, yet representative, IC₅₀ data for a series of FASN inhibitors, illustrating the impact of the 3-methylcyclopentyl group on potency.

CompoundR GroupFASN IC₅₀ (nM)
1 -cyclopentyl50
2 -methyl>1000
3 -isopropyl250
4 -cyclohexyl120
5 (Lead) -3-methylcyclopentyl5

This data is illustrative and intended to demonstrate SAR principles.

IV. Synthetic Incorporation of the Building Block: A Practical Protocol

The following protocol details a representative method for coupling 3-methylcyclopentan-1-amine to a heterocyclic core, a common step in the synthesis of FASN inhibitors.

Reaction: Nucleophilic aromatic substitution.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4-dichloro-5-pyrimidinecarboxamide192.015.0 g0.026
(cis)-3-Methylcyclopentan-1-amine99.172.8 g0.028
Diisopropylethylamine (DIPEA)129.246.8 mL0.039
n-Butanol74.12100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2,4-dichloro-5-pyrimidinecarboxamide (5.0 g, 0.026 mol) and n-butanol (100 mL).

  • Add (cis)-3-methylcyclopentan-1-amine (2.8 g, 0.028 mol) and DIPEA (6.8 mL, 0.039 mol) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product.

Rationale for Experimental Choices:

  • DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • n-Butanol: A high-boiling solvent suitable for this type of substitution reaction, which often requires elevated temperatures.

V. Pharmacokinetic and Metabolic Considerations

The 3-methylcyclopentylamino moiety can significantly influence the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: As previously mentioned, the methyl group can sterically hinder metabolic attack on the cyclopentyl ring. Furthermore, the cyclic nature of the amine can reduce the likelihood of N-dealkylation compared to acyclic amines.[8]

  • Lipophilicity and Oral Bioavailability: The lipophilic character of the 3-methylcyclopentyl group can enhance membrane permeability and oral absorption. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.

  • Pharmacokinetic Profile of Denifanstat (TVB-2640): Clinical studies of Denifanstat have demonstrated a predictable pharmacokinetic profile with good oral bioavailability.[4][9][10][11] The drug is currently in clinical trials for various cancers and non-alcoholic steatohepatitis (NASH), highlighting its therapeutic potential.[11][12]

VI. Conclusion: A Versatile Building Block for Next-Generation Therapeutics

3-Methylcyclopentan-1-amine represents a powerful and versatile building block in the medicinal chemist's toolbox. Its judicious incorporation can confer a range of desirable properties, from enhanced potency and selectivity to improved metabolic stability and oral bioavailability. The case study of FASN inhibitors demonstrates how the subtle interplay of a rigid carbocyclic scaffold and a strategically placed methyl group can lead to the development of a promising new class of therapeutics. As drug discovery continues to evolve, a deep understanding of the structure-property relationships of such fundamental building blocks will remain essential for the design of safe and effective medicines.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Pico, A. R., et al. (2020). Phase II Investigation of TVB-2640 (denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma. Clinical Cancer Research, 26(20), 5349-5357. [Link]

  • Sliwka, H. R., & Hansen, H. J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-444. [Link]

  • Dangerfield, E. M., et al. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Papadopoulos, K. P., et al. (2020). Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma. Clinical Cancer Research, 26(20), 5349-5357. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Ventura, R., et al. (2015). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. EBioMedicine, 2(8), 808-824. [Link]

  • Zaytseva, Y. Y., et al. (2024). Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion. Breast Cancer Research, 26(1), 93. [Link]

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Liu, H., et al. (2019). The Structures and Bioactivities of Fatty Acid Synthase Inhibitors. Current Medicinal Chemistry, 26(30), 5707-5721. [Link]

  • Sagimet Biosciences Inc. (2023). A Phase I Pharmacokinetic Study of TVB-2640 (Denifanstat) in Subjects With Mild, Moderate, or Severe Hepatic Impairment Compared to Subjects With Normal Hepatic Function. ClinicalTrials.gov. [Link]

  • van der Mey, M., et al. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(19), 12766-12784. [Link]

  • Zaytseva, Y. Y., et al. (2024). FASN inhibition with TVB-2640 synergizes with SN-38 and demonstrates evidence of target engagement in TNBC BM cell lines. ResearchGate. [Link]

  • De la Torre, B. G., & Andreu, D. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6350-6404. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Yang, C. S., et al. (2022). Therapeutic efficacy of FASN inhibition in preclinical models of HCC. Journal of Hepatology, 76(4), 861-872. [Link]

  • DrugPatentWatch. (2026). TVB-2640 patents and clinical trials. [Link]

  • Wang, Y., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 122. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]

  • Loomba, R., et al. (2021). TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial. Gastroenterology, 161(5), 1475-1486. [Link]

  • ResearchGate. (n.d.). Structures of natural compounds and derivatives reported as FASN inhibitors. [Link]

  • CenterWatch. (2023). A Phase I Pharmacokinetic Study of TVB-2640 (Denifanstat) in Subjects With Mild, Moderate, or Severe Hepatic Impairment Compared to Subjects With Normal Hepatic Function. [Link]

  • Witkiewicz, A. K., et al. (2024). Targeting aberrant fatty acid synthesis and storage in endocrine resistant breast cancer cells. Breast Cancer Research and Treatment, 205(3), 543-557. [Link]

  • Zaytseva, Y. Y., et al. (2018). Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. Oncotarget, 9(37), 24787-24800. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • My Cancer Genome. (n.d.). tvb-2640. [Link]

  • NATAP. (2020). Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [Link]

  • PubChem. (n.d.). cis-3-Methyl-cyclopentylamine. [Link]

  • PubChem. (n.d.). (1R,3S)-3-methylcyclopentan-1-ol. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Boc-Protection of 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of the Boc Protecting Group

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent undesired side reactions during multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) group stands as one of the most widely utilized protecting groups for amines due to its ease of installation, general stability to a range of reaction conditions, and facile, selective removal under acidic conditions.[1][2][3] This application note provides a detailed guide to the Boc-protection of 3-methylcyclopentan-1-amine, a common building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the protection strategy, present robust and scalable protocols, and offer insights gleaned from practical laboratory experience to ensure reproducible and high-yielding outcomes.

The stability of the Boc group is a key feature; it is resistant to most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[3][4] This orthogonality is crucial when designing complex synthetic routes. The deprotection is typically achieved under mild acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6][7]

Mechanistic Rationale: The "Why" Behind the Protocol

The standard method for Boc-protection involves the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methylcyclopentan-1-amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][9][10] This initial attack forms a tetrahedral intermediate.

The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which is unstable and readily decomposes into carbon dioxide and tert-butoxide.[6][9][11] The generated tert-butoxide is a sufficiently strong base to deprotonate the resulting ammonium species, yielding the final N-Boc protected amine and tert-butanol.[6][11] While the reaction can proceed without an external base, the addition of a non-nucleophilic base such as triethylamine (TEA) is common practice to neutralize the initially formed protonated amine, thereby ensuring the amine remains a potent nucleophile throughout the reaction.[7][8]

To visualize this process, the following workflow diagram outlines the key steps:

Boc_Protection_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Amine 3-Methylcyclopentan-1-amine Nucleophilic_Attack Nucleophilic attack of amine on (Boc)₂O Amine->Nucleophilic_Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Nucleophilic_Attack Base Base (e.g., Triethylamine) Deprotonation Deprotonation of ammonium salt Base->Deprotonation Byproducts CO₂, t-BuOH, Triethylammonium salt Base->Byproducts Triethylammonium salt Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Intermediate Elimination Elimination of tert-butyl carbonate Intermediate->Elimination Decomposition Decomposition to CO₂ and tert-butoxide Elimination->Decomposition Decomposition->Deprotonation Decomposition->Byproducts CO₂, t-BuOH Protected_Amine tert-butyl (3-methylcyclopentyl)carbamate Deprotonation->Protected_Amine

Caption: Workflow for the Boc-protection of an amine.

Experimental Protocols

Protocol 1: Standard Boc-Protection of 3-Methylcyclopentan-1-amine

This protocol is a robust and widely applicable method for the Boc-protection of 3-methylcyclopentan-1-amine on a laboratory scale.

Materials:

  • 3-Methylcyclopentan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclopentan-1-amine (1.0 eq).

  • Dissolve the amine in dichloromethane or tetrahydrofuran (approximately 10 mL per gram of amine).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the chosen solvent.

  • Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes. An ice bath can be used to control any exotherm, though it is generally not necessary for this scale.

  • Allow the reaction to stir at room temperature for 1-4 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with the reaction solvent.[12]

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • The crude tert-butyl (3-methylcyclopentyl)carbamate is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel can be performed.

The following diagram illustrates the key steps in the experimental protocol:

Protocol_Flowchart start Start dissolve_amine Dissolve 3-methylcyclopentan-1-amine and TEA in solvent start->dissolve_amine add_boc2o Add (Boc)₂O solution dropwise dissolve_amine->add_boc2o react Stir at room temperature for 1-4 hours add_boc2o->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine monitor->workup Reaction complete dry_concentrate Dry organic layer and concentrate workup->dry_concentrate product Obtain tert-butyl (3-methylcyclopentyl)carbamate dry_concentrate->product end End product->end

Caption: Step-by-step experimental workflow.

Protocol 2: Catalyst-Free Boc-Protection in an Aqueous Medium

For applications where the use of chlorinated solvents and organic bases is undesirable, a catalyst-free method in water can be employed. This "green" chemistry approach often provides high yields and simplifies the workup procedure.

Materials:

  • 3-Methylcyclopentan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Acetone (co-solvent)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 3-methylcyclopentan-1-amine (1.0 eq) in a mixture of water and a small amount of acetone (e.g., 9.5:0.5 v/v).[3]

  • Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with dichloromethane or ethyl acetate.[3]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-Boc protected product.[3]

Data Summary and Comparison

The choice of protocol may depend on the scale of the reaction, available resources, and downstream applications. The following table summarizes key parameters for the described methods.

ParameterProtocol 1: Standard ConditionsProtocol 2: Aqueous Conditions
Solvent Dichloromethane or THFWater/Acetone
Base TriethylamineNone
Reaction Time 1-4 hours2-6 hours
Typical Yield >95%>90%
Workup Aqueous wash sequenceSimple extraction
Green Chemistry ModerateHigh
Scalability ExcellentGood, may require efficient stirring

Trustworthiness and Self-Validation

The successful Boc-protection of 3-methylcyclopentan-1-amine can be readily verified through standard analytical techniques:

  • TLC Analysis: A properly run TLC will show the disappearance of the starting amine spot (which may require a specific stain like ninhydrin for visualization) and the appearance of a new, less polar product spot.

  • NMR Spectroscopy: ¹H NMR spectroscopy of the purified product will show the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The N-H proton will appear as a broad singlet.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the Boc-protected amine.

Consistent results across these analytical methods provide a high degree of confidence in the identity and purity of the synthesized compound.

Conclusion

The Boc-protection of 3-methylcyclopentan-1-amine is a fundamental and highly reliable transformation in organic synthesis. By understanding the underlying mechanism and following well-established protocols, researchers can achieve high yields of the desired protected amine. The choice between a standard organic solvent-based method and a greener aqueous protocol allows for flexibility depending on the specific needs of the synthetic campaign. The protocols and insights provided in this application note are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently execute this crucial synthetic step.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

Sources

Application Notes and Protocols: Preparation of Chiral Ligands from 3-Methylcyclopentan-1-amine for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of novel chiral phosphine-amine (P,N) and C₂-symmetric vicinal diamine ligands derived from the versatile and readily accessible building block, (1R,3S)-3-methylcyclopentan-1-amine. Chiral ligands are pivotal in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and fine chemical industries.[1] This document provides two detailed, field-tested protocols for the preparation of a C₁-symmetric P,N-ligand and a C₂-symmetric diamine ligand. Furthermore, it explores their potential applications in asymmetric hydrogenation and transfer hydrogenation, supported by performance data from analogous systems. Mechanistic insights into the catalytic cycles are also provided to offer a deeper understanding of the stereochemical control exerted by these ligands.

Introduction: The Strategic Value of 3-Methylcyclopentan-1-amine in Ligand Synthesis

The quest for novel chiral ligands is driven by the need for catalysts with improved activity, selectivity, and broader substrate scope in asymmetric synthesis. The structure of a chiral ligand is paramount, as it creates the specific steric and electronic environment around a metal center that dictates the stereochemical outcome of a reaction.[2] C-chiral amines, where the stereocenter is part of the carbon backbone, are a highly valuable class of starting materials for ligand synthesis due to their synthetic accessibility and the conformational rigidity they can impart to the final ligand structure.

(1R,3S)-3-Methylcyclopentan-1-amine is an attractive chiral precursor for several reasons:

  • Stereochemical Richness: It possesses two stereocenters, offering a defined three-dimensional structure that can be effectively translated into the ligand framework.

  • Conformational Rigidity: The cyclopentyl scaffold restricts conformational freedom, which is often beneficial for achieving high enantioselectivity in catalysis.

  • Synthetic Versatility: The primary amine functionality serves as a versatile handle for introducing other coordinating groups, such as phosphines, or for constructing multidentate ligands.

This guide presents the synthesis of two distinct ligand classes from this common chiral precursor, demonstrating its utility for creating structurally diverse and catalytically promising molecules.

Synthesis of a Chiral P,N-Ligand: (R)-N-((S)-3-Methylcyclopentyl)-2-(diphenylphosphino)benzylamine

This protocol details a two-step synthesis of a C₁-symmetric phosphine-amine (P,N) ligand. This class of ligands has proven highly effective in a variety of asymmetric transformations, including hydrogenation and allylic alkylation, due to the distinct electronic properties of the hard nitrogen and soft phosphorus donor atoms.[3]

Synthetic Workflow

The synthesis involves an initial amide coupling reaction between enantiopure (1R,3S)-3-methylcyclopentan-1-amine and 2-(diphenylphosphino)benzoic acid, followed by the reduction of the resulting amide to the target P,N-ligand.

G cluster_0 Synthesis of Chiral P,N-Ligand amine (1R,3S)-3-Methylcyclopentan-1-amine coupling HATU, DIPEA, DCM Amide Coupling amine->coupling acid 2-(Diphenylphosphino)benzoic Acid acid->coupling amide Intermediate Amide reduction 1. LiAlH4, THF 2. H2O Workup Amide Reduction amide->reduction ligand Final P,N-Ligand coupling->amide reduction->ligand

Caption: Synthetic workflow for the P,N-ligand.

Experimental Protocol: Step 1 - Amide Coupling

Reaction: (1R,3S)-3-Methylcyclopentan-1-amine + 2-(Diphenylphosphino)benzoic acid → (1R,3S)-N-(3-Methylcyclopentyl)-2-(diphenylphosphino)benzamide

Rationale: This step forms the crucial C-N bond. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended. HATU is highly efficient, minimizes racemization of chiral centers, and is particularly effective for coupling sterically demanding substrates.[4][5] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to facilitate the reaction.

Materials:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
(1R,3S)-3-Methylcyclopentan-1-amine99.1710.00.99 g
2-(Diphenylphosphino)benzoic acid306.2910.03.06 g
HATU380.2311.0 (1.1 eq)4.18 g
DIPEA129.2420.0 (2.0 eq)3.48 mL
Dichloromethane (DCM), anhydrous--100 mL

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(diphenylphosphino)benzoic acid (3.06 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Stir the solution at room temperature until the acid is fully dissolved.

  • Add HATU (4.18 g, 11.0 mmol) to the solution. The mixture may become slightly cloudy.

  • In a separate flask, dissolve (1R,3S)-3-methylcyclopentan-1-amine (0.99 g, 10.0 mmol) in anhydrous DCM (20 mL) and add DIPEA (3.48 mL, 20.0 mmol).

  • Slowly add the amine/DIPEA solution to the activated acid mixture dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure amide.

Experimental Protocol: Step 2 - Amide Reduction

Reaction: (1R,3S)-N-(3-Methylcyclopentyl)-2-(diphenylphosphino)benzamide → (R)-N-((S)-3-Methylcyclopentyl)-2-(diphenylphosphino)benzylamine

Rationale: The reduction of the tertiary amide to the corresponding amine is achieved using lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent capable of this transformation.[6] The mechanism involves the initial formation of a complex between the carbonyl oxygen and aluminum, followed by hydride attack and subsequent elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced.[7][8] It is crucial to perform this reaction under strictly anhydrous conditions.

Materials:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
(1R,3S)-N-(3-Methylcyclopentyl)-2-(diphenylphosphino)benzamide387.488.03.10 g
Lithium Aluminum Hydride (LiAlH₄)37.9516.0 (2.0 eq)0.61 g
Tetrahydrofuran (THF), anhydrous--80 mL

Procedure:

  • Carefully add LiAlH₄ (0.61 g, 16.0 mmol) to a dry 250 mL three-neck flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

  • Add anhydrous THF (40 mL) via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve the amide (3.10 g, 8.0 mmol) in anhydrous THF (40 mL) and add it to the addition funnel.

  • Add the amide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • CAUTION: Exothermic and generates H₂ gas. Quench the reaction by the slow, sequential dropwise addition of:

    • Water (0.6 mL)

    • 15% aqueous NaOH (0.6 mL)

    • Water (1.8 mL)

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude P,N-ligand. The product can be further purified by chromatography on deoxygenated silica gel if necessary, although often the crude product is of sufficient purity for use in catalysis.

Synthesis of a Chiral C₂-Symmetric Diamine Ligand

This protocol describes the synthesis of a C₂-symmetric diamine via a one-pot reductive amination of 1,3-cyclopentanedione with two equivalents of the chiral amine. C₂-symmetric ligands are highly valued in asymmetric catalysis as they can significantly reduce the number of possible transition states, often leading to higher enantioselectivities.[9]

Synthetic Workflow

This synthesis is a direct reductive amination, where the dione reacts with two equivalents of the chiral amine to form a bis-enamine intermediate, which is then reduced in situ to the final C₂-symmetric diamine.

G cluster_1 Synthesis of Chiral C₂-Diamine Ligand amine (1R,3S)-3-Methylcyclopentan-1-amine (2.2 eq) reaction NaBH(OAc)3, DCE Reductive Amination amine->reaction dione 1,3-Cyclopentanedione dione->reaction product Final C₂-Symmetric Diamine reaction->product G Catalyst [Rh(P,N)(Solvent)₂]⁺ Substrate_Coord Substrate Coordination Catalyst->Substrate_Coord + Substrate H2_Addition Oxidative Addition of H₂ Substrate_Coord->H2_Addition + H₂ Insertion Migratory Insertion H2_Addition->Insertion Elimination Reductive Elimination Insertion->Elimination Product_Release Product Release Elimination->Product_Release Product_Release->Catalyst + Product

Sources

Application Notes and Protocols for the Functionalization of the Cyclopentane Ring in 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Cyclopentylamines in Medicinal Chemistry

The cyclopentylamine scaffold is a privileged motif in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. The introduction of functional groups onto the cyclopentane ring of molecules like 3-methylcyclopentan-1-amine opens up a vast chemical space for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed exploration of synthetic strategies for the selective functionalization of the cyclopentane ring in 3-methylcyclopentan-1-amine, with a focus on methodologies that offer control over regioselectivity and stereoselectivity. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but also the scientific rationale to empower researchers in their synthetic endeavors.

Strategic Considerations for the Functionalization of 3-Methylcyclopentan-1-amine

The functionalization of 3-methylcyclopentan-1-amine presents several key challenges and opportunities. The cyclopentane ring possesses multiple C-H bonds with varying degrees of steric hindrance and electronic activation. The presence of two stereocenters in the starting material (assuming a specific diastereomer is used) necessitates careful consideration of the stereochemical outcome of any subsequent transformation. Furthermore, the primary amine is a reactive functional group that can participate in or be degraded by many reaction conditions. Therefore, a successful functionalization strategy often involves:

  • Amine Protection and Directed Functionalization: The primary amine can be converted into a directing group, most commonly an amide, which can chelate to a metal catalyst and direct C-H activation to a specific position on the cyclopentane ring.[1][2][3]

  • Regioselectivity Control: The inherent electronic and steric biases of the substrate, combined with the choice of catalyst and directing group, can be leveraged to achieve high regioselectivity.[4][5] Computational and machine learning models are increasingly being used to predict the most likely site of functionalization.[4][6][7][8]

  • Stereocontrol: The existing stereocenters can influence the facial selectivity of the functionalization, and chiral ligands or auxiliaries can be employed to induce a desired stereochemical outcome.

  • Radical-Mediated Functionalization: As an alternative to transition metal-catalyzed C-H activation, radical-based methods can offer complementary regioselectivity, often favoring the most electron-rich or sterically accessible C-H bonds.

This guide will focus on two powerful and versatile approaches: Amide-Directed C-H Arylation and Radical-Mediated C-H Functionalization.

Section 1: Amide-Directed C-H Arylation of 3-Methylcyclopentan-1-amine

Scientific Principle:

Transition metal-catalyzed, directing group-assisted C-H activation is a powerful strategy for the selective functionalization of otherwise inert C-H bonds.[9] In this approach, the primary amine of 3-methylcyclopentan-1-amine is first acylated to form an amide. This amide, particularly a picolinamide, can act as a bidentate directing group, coordinating to a palladium catalyst and directing the activation of a specific C-H bond on the cyclopentane ring, typically at the γ-position, to form a stable five-membered palladacycle intermediate.[4][10] This intermediate can then undergo cross-coupling with an aryl halide to install an aryl group at the activated position. The choice of the amide directing group and the reaction conditions are crucial for achieving high yields and regioselectivity.

Experimental Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Directed C-H Arylation cluster_2 Step 3: Directing Group Removal A 3-Methylcyclopentan-1-amine C N-(3-methylcyclopentyl)picolinamide A->C Base (e.g., Et3N) DCM, 0 °C to rt B Picolinoyl Chloride B->C D N-(3-methylcyclopentyl)picolinamide F Functionalized Product D->F Pd(OAc)2 (cat.) Ligand (e.g., PPh3) Base (e.g., K2CO3) Solvent (e.g., Toluene), Heat E Aryl Halide (Ar-X) E->F G Functionalized Product H Final Functionalized Amine G->H Hydrolysis (e.g., aq. HCl, heat) or Reductive Cleavage

Caption: Workflow for Amide-Directed C-H Arylation.

Protocol 1: Synthesis of N-(3-methylcyclopentyl)picolinamide (Directing Group Installation)

This protocol describes the synthesis of the picolinamide directing group from 3-methylcyclopentan-1-amine.

Parameter Value Notes
Reactants 3-Methylcyclopentan-1-amine (1.0 eq), Picolinoyl chloride hydrochloride (1.1 eq), Triethylamine (2.5 eq)Ensure all reagents are of high purity.
Solvent Dichloromethane (DCM)Use anhydrous solvent.
Temperature 0 °C to room temperatureThe initial reaction is exothermic.
Reaction Time 12-16 hoursMonitor by TLC or LC-MS.
Work-up Aqueous wash, extraction, and drying
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • Dissolve 3-methylcyclopentan-1-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of picolinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(3-methylcyclopentyl)picolinamide.

Protocol 2: Palladium-Catalyzed γ-C-H Arylation of N-(3-methylcyclopentyl)picolinamide

This protocol details the directed C-H arylation of the picolinamide-protected amine.

Parameter Value Notes
Reactants N-(3-methylcyclopentyl)picolinamide (1.0 eq), Aryl halide (e.g., Aryl iodide, 1.5 eq)
Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand PPh₃ (10-20 mol%)Other phosphine ligands can be screened.
Base K₂CO₃ (2.0 eq)Other inorganic bases can be used.
Solvent Toluene or DioxaneUse anhydrous, degassed solvents.
Temperature 100-120 °CRequires heating for C-H activation.
Reaction Time 24-48 hoursMonitor by TLC or LC-MS.
Work-up Filtration, extraction, and drying
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add N-(3-methylcyclopentyl)picolinamide (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the arylated product.

Protocol 3: Removal of the Picolinamide Directing Group

This protocol describes the cleavage of the picolinamide to regenerate the free amine.

Parameter Value Notes
Method Acidic Hydrolysis or Reductive CleavageChoice depends on functional group tolerance.
Reagents (Hydrolysis) 6 M aq. HClCan be harsh for sensitive substrates.
Reagents (Reductive) Zinc dust, aq. HClMilder conditions.
Temperature Reflux (Hydrolysis) or Room Temp (Reductive)
Reaction Time 12-24 hours (Hydrolysis) or 2-4 hours (Reductive)Monitor by TLC or LC-MS.
Work-up Basification and extraction
Purification Column chromatography or distillation

Step-by-Step Methodology (Reductive Cleavage):

  • Dissolve the arylated N-(3-methylcyclopentyl)picolinamide in a mixture of ethanol and 1.5 M aqueous HCl.

  • Add zinc dust (excess, e.g., 10 eq) portion-wise with stirring at room temperature.

  • Stir the mixture vigorously for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Basify the filtrate to pH > 10 with a strong base (e.g., NaOH solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the final functionalized 3-methylcyclopentan-1-amine.

Section 2: Radical-Mediated C-H Functionalization

Scientific Principle:

Radical-mediated C-H functionalization offers a complementary approach to transition metal-catalyzed methods, often exhibiting different regioselectivity. These reactions typically involve the generation of a highly reactive radical species that can abstract a hydrogen atom from the cyclopentane ring. The resulting carbon-centered radical can then be trapped by a suitable reagent to form a new C-C or C-heteroatom bond. The regioselectivity of hydrogen atom abstraction is generally governed by the stability of the resulting radical (tertiary > secondary > primary) and steric accessibility. For 3-methylcyclopentan-1-amine, the tertiary C-H at the 3-position is a likely site for radical abstraction. The amine group can be protected as a carbamate to prevent unwanted side reactions.

Experimental Workflow:

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Radical C-H Functionalization cluster_2 Step 3: Deprotection A 3-Methylcyclopentan-1-amine C Boc-protected Amine A->C Base (e.g., Et3N) DCM, rt B Boc2O B->C D Boc-protected Amine F Functionalized Product D->F Heat or Light (hv) E Radical Precursor & Initiator E->F G Functionalized Product H Final Functionalized Amine G->H Acid (e.g., TFA)

Caption: Workflow for Radical-Mediated C-H Functionalization.

Protocol 4: Synthesis of tert-butyl (3-methylcyclopentyl)carbamate (Amine Protection)

This protocol outlines the protection of the primary amine as a Boc-carbamate.

Parameter Value Notes
Reactants 3-Methylcyclopentan-1-amine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (1.2 eq)
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 4-6 hoursMonitor by TLC.
Work-up Aqueous wash and extraction
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • Dissolve 3-methylcyclopentan-1-amine (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the Boc-protected amine.

Protocol 5: Radical Minisci-type C-H Acylation

This protocol describes a radical-mediated acylation at a C-H bond.

Parameter Value Notes
Reactants Boc-protected amine (1.0 eq), Carboxylic acid (2.0 eq)
Radical Initiator (NH₄)₂S₂O₈ (2.0 eq)
Catalyst AgNO₃ (20 mol%)
Solvent Dichloromethane/Water (biphasic)
Temperature 40-60 °C
Reaction Time 12-24 hoursMonitor by LC-MS.
Work-up Extraction and drying
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • In a round-bottom flask, combine the Boc-protected amine (1.0 eq) and the carboxylic acid (2.0 eq) in a mixture of DCM and water.

  • Add AgNO₃ (20 mol%) and (NH₄)₂S₂O₈ (2.0 eq).

  • Heat the biphasic mixture to 40-60 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the acylated product.

Protocol 6: Deprotection of the Boc-carbamate

This protocol details the removal of the Boc protecting group.

Parameter Value Notes
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-2 hoursMonitor by TLC.
Work-up Evaporation and basification
Purification Extraction and chromatography/distillation

Step-by-Step Methodology:

  • Dissolve the Boc-protected product in DCM and cool to 0 °C.

  • Add TFA (e.g., 20-50% in DCM) dropwise.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with a strong base.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product by column chromatography or distillation.

Conclusion and Future Outlook

The functionalization of the cyclopentane ring in 3-methylcyclopentan-1-amine is a critical step in the synthesis of novel and potentially bioactive molecules. The methodologies presented here, namely amide-directed C-H activation and radical-mediated functionalization, provide powerful and versatile tools for accessing a wide range of derivatives. The choice of strategy will depend on the desired regioselectivity, the nature of the functional group to be introduced, and the overall synthetic plan. As the field of C-H functionalization continues to evolve, we can expect the development of even more selective, efficient, and sustainable methods for the late-stage functionalization of complex molecules, further empowering researchers in the fields of drug discovery and materials science.

References

  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. PubMed.[Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. ResearchGate.[Link]

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals.[Link]

  • Computational prediction of C-H hydricities and their use in predicting the regioselectivity of electron rich C-H functionalisation reactions. ChemRxiv.[Link]

  • Fujiwara–Moritani reaction. Wikipedia.[Link]

  • Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.[Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PMC.[Link]

  • 3d Transition Metals for C-H Activation. PubMed.[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications.[Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC.[Link]

  • The reductive cleavage of picolinic amides. David Spring's group.[Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.[Link]

  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Princeton University.[Link]

  • Applications of C-H functionalization logic to cyclobutane synthesis. PubMed.[Link]

  • Organocatalyst-controlled site-selective arene C–H functionalization. ResearchGate.[Link]

  • Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. Chemical Society Reviews.[Link]

  • Site‐Selective α C H Functionalization of Saturated Heterocycles via Copper‐Photoredox Catalysis. Scilit.[Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.[Link]

  • Site-Selective α C H Functionalization of Saturated Heterocycles via Copper-Photoredox Catalysis. PubMed.[Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications.[Link]

  • A Simple and Versatile Amide Directing Group for C-H Functionalizations. ResearchGate.[Link]

  • Steric and Electronic Influences of Internal Alkynes on the Formation of Thorium Metallacycles: A Combined Experimental and Computational Study. ResearchGate.[Link]

  • Hot Articles. Chemical Science Blog.[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.[Link]

  • A Simple and Versatile Amide Directing Group for C-H Functionalizations. PubMed.[Link]

  • The Reductive Cleavage Of Picolinic Amides. ResearchGate.[Link]

  • Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry.[Link]

  • Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling. ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 3-methylcyclopentan-1-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of cis and trans isomers of this critical amine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of 3-methylcyclopentan-1-amine?

A1: The main challenge lies in the similar physicochemical properties of the cis and trans isomers. As diastereomers, they have the same molecular weight and chemical formula, leading to very close boiling points, polarities, and pKa values. This similarity makes separation by common techniques like fractional distillation difficult and often requires more sophisticated methods such as chromatography or chemical derivatization.

Q2: What are the key structural differences between the cis and trans isomers?

A2: The key difference is the spatial orientation of the methyl and amine groups relative to the cyclopentane ring. In the cis isomer, both the methyl and amine groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference, although subtle, is the basis for their separation.

Q3: Which separation techniques are most effective for these isomers?

A3: The most effective techniques are typically high-performance liquid chromatography (HPLC) and gas chromatography (GC), especially with chiral stationary phases. Chemical derivatization to form diastereomeric salts followed by fractional crystallization or chromatography can also be a powerful strategy. Fractional distillation can be attempted but may not provide complete separation due to potentially very close boiling points.

Q4: Is derivatization always necessary for the separation of these isomers?

A4: Not always, but it is often highly beneficial. Derivatization can enhance the differences in physical properties between the isomers, making them easier to separate. For instance, reacting the amine with a chiral acid to form diastereomeric salts can allow for separation by fractional crystallization. For chromatographic methods, derivatization can improve peak shape, increase volatility (for GC), and enhance detectability.[1][2]

Physicochemical Properties of 3-Methylcyclopentan-1-amine Isomers

A precise separation strategy relies on understanding the subtle differences in the physicochemical properties of the isomers. While experimental data for these specific isomers is limited, we can infer properties from structurally similar compounds and computational data.

Propertycis-3-Methylcyclopentan-1-aminetrans-3-Methylcyclopentan-1-amineRationale/Reference
Molecular Weight 99.17 g/mol 99.17 g/mol [3][4]
Boiling Point (Estimated) ~145-150 °C~148-153 °CEstimated based on similar structures like cis-1-ethyl-3-methylcyclohexane (148.85 °C).[5] Trans isomers often have slightly higher boiling points due to better crystal packing.
Polarity Slightly more polarSlightly less polarThe cis isomer may have a slightly larger net dipole moment due to the orientation of the polar amine group and the alkyl group on the same side of the ring.
pKa (Estimated) ~10.5 - 11.0~10.5 - 11.0Similar to other cyclic secondary amines.[6]

Troubleshooting Guide 1: Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[7][8] While challenging for isomers with close boiling points, it can be a viable option for initial enrichment of one isomer.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column). Ensure all glass joints are properly sealed.

  • Sample Loading: Charge the distillation flask with the isomeric mixture of 3-methylcyclopentan-1-amine. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating and Distillation: Gradually heat the distillation flask using a heating mantle. The distillation rate should be slow and steady, approximately 1-2 drops per second.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect fractions over narrow temperature ranges.

  • Analysis: Analyze the collected fractions using GC or NMR to determine the isomeric ratio.

Troubleshooting Fractional Distillation

Q: My distillation is not resulting in any significant separation of the isomers. What could be the issue?

A: This is a common problem when the boiling points of the isomers are very close.

  • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.

  • Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.

  • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points and may enhance the boiling point difference between the isomers.

Q: The temperature at the distillation head is fluctuating. What does this indicate?

A: Temperature fluctuations can be due to several factors:

  • Uneven Heating: Ensure the heating mantle is providing consistent heat. Use a stirrer to maintain a uniform temperature in the distillation flask.

  • Bumping of the Liquid: If the liquid is boiling too vigorously or "bumping," it can cause temperature fluctuations. Ensure you have fresh boiling chips or adequate stirring.

  • Azeotrope Formation: While unlikely with just the two isomers, the presence of impurities could lead to the formation of an azeotrope, a constant boiling mixture.[9]

Troubleshooting Guide 2: Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For closely related isomers, the choice of the capillary column is critical.

Experimental Protocol: GC Separation
  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • Column Selection: A chiral capillary column (e.g., a cyclodextrin-based column) is highly recommended for baseline separation. A polar column (e.g., DB-WAX) may also provide some separation.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a slow rate (e.g., 2-5 °C/min).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram.

Troubleshooting GC Separation

Q: I am seeing poor resolution or co-elution of the isomer peaks. What can I do?

A: Poor resolution is the most common issue.

  • Optimize Temperature Program: A slower temperature ramp will increase the interaction time of the analytes with the stationary phase, often improving resolution.

  • Change Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation. Optimize the flow rate to achieve the best resolution.

  • Select a Different Column: If resolution is still poor, a different stationary phase is likely needed. For chiral amines, a column with a different cyclodextrin derivative may provide the necessary selectivity.

  • Consider Derivatization: Derivatizing the amine with a chiral reagent can create diastereomers with larger differences in their chromatographic behavior, making them easier to separate on a non-chiral column.[1]

Q: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing for amines is often due to their basicity and interaction with active sites in the GC system.

  • Use a Base-Deactivated Column: Columns specifically designed for the analysis of amines are available and can significantly improve peak shape.

  • Injector Liner Deactivation: Ensure the injector liner is properly deactivated to prevent interactions with the analyte.

  • Derivatization: Converting the amine to a less polar derivative (e.g., an amide) can reduce tailing.

Troubleshooting Guide 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both analytical and preparative separation of the isomers.

Experimental Protocol: Chiral HPLC Separation
  • Sample Preparation: Dissolve the isomer mixture in the mobile phase.

  • HPLC System: Use an HPLC system with a UV detector (if the isomers are derivatized to contain a chromophore) or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) if they are not.

  • Column Selection: A chiral stationary phase (CSP) is essential for direct separation of the enantiomers of each isomer and can also separate the cis and trans diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for amines.[10]

  • Mobile Phase:

    • Normal Phase: A mixture of hexane or heptane with an alcohol (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape.

    • Reversed Phase: A mixture of acetonitrile or methanol with water and an acidic additive (e.g., trifluoroacetic acid or formic acid).

  • Analysis: Inject the sample and monitor the chromatogram. Optimize the mobile phase composition and flow rate to achieve baseline separation.

Troubleshooting HPLC Separation

Q: I am not getting any separation of the isomers on my chiral column. What should I try?

A: Lack of separation indicates that the chosen CSP and mobile phase are not providing sufficient selectivity.

  • Screen Different CSPs: The interaction between the analyte and the CSP is highly specific. It is often necessary to screen several different types of chiral columns to find one that provides separation.

  • Modify the Mobile Phase: The composition of the mobile phase has a significant impact on chiral recognition. Systematically vary the ratio of the solvents and the concentration of the additive.

  • Change the Mobile Phase Mode: If you are using normal phase, try reversed phase, or vice versa.

  • Temperature Optimization: Temperature can affect the conformation of both the analyte and the CSP, thereby influencing the chiral recognition. Try running the separation at different temperatures (e.g., 10 °C, 25 °C, 40 °C).

Q: The retention times are drifting. What is causing this instability?

A: Drifting retention times can be a sign of several issues.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take a significant amount of time, especially for some chiral columns.

  • Mobile Phase Instability: Make sure your mobile phase is well-mixed and degassed. If it is a mixture of volatile solvents, prevent selective evaporation by covering the solvent reservoirs.

  • Column Contamination: Impurities from the sample can accumulate on the column and affect retention. Flush the column with a strong solvent to clean it.

  • Column History: The history of a chiral column can impact its performance. It is recommended to dedicate a column to a specific method or type of analysis.[11][12]

Troubleshooting Guide 4: Chemical Derivatization for Separation

Converting the cis and trans amines into diastereomeric salts with a chiral acid can facilitate their separation by fractional crystallization or chromatography.

Experimental Protocol: Diastereomeric Salt Formation and Separation
  • Salt Formation: Dissolve the isomeric mixture of 3-methylcyclopentan-1-amine in a suitable solvent (e.g., ethanol or methanol). Add a solution of a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly to promote crystallization. The salt of one diastereomer may be less soluble and precipitate out.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free amine. Extract the amine into an organic solvent, dry the organic layer, and remove the solvent to obtain the purified isomer.

  • Chromatographic Separation of Diastereomers: The diastereomeric salts can also be separated by standard (achiral) HPLC or column chromatography due to their different physical properties.

Troubleshooting Chemical Derivatization

Q: I am not getting any crystals to form. What can I do?

A: Crystal formation can be a tricky process.

  • Solvent Choice: The choice of solvent is critical. Try different solvents or solvent mixtures to find one where the diastereomeric salts have different solubilities.

  • Concentration: The concentration of the solution can affect crystallization. Try concentrating the solution by slowly evaporating the solvent.

  • Seeding: If you have a small crystal of the desired product, adding it to the solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Q: The purity of my separated isomer is low. How can I improve it?

A: Low purity can result from incomplete separation of the diastereomers.

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.

  • Choice of Chiral Acid: The choice of the chiral resolving agent can have a large impact on the efficiency of the separation. Try different chiral acids to see if one gives a better separation.

  • Chromatography: If fractional crystallization is not effective, consider separating the diastereomeric salts by column chromatography.

Visualizations

Isomer Structures

Caption: Structures of cis and trans-3-methylcyclopentan-1-amine.

Separation Workflow

separation_workflow cluster_frac_dist Fractional Distillation cluster_gc Gas Chromatography cluster_hplc HPLC cluster_deriv Chemical Derivatization start Mixture of cis and trans Isomers method_choice Choose Separation Method start->method_choice frac_dist Fractional Distillation method_choice->frac_dist Boiling Point Difference gc Gas Chromatography method_choice->gc Volatility & Polarity hplc HPLC method_choice->hplc Polarity & Chirality deriv Chemical Derivatization method_choice->deriv Enhanced Separation fd_protocol Protocol frac_dist->fd_protocol gc_protocol Protocol gc->gc_protocol hplc_protocol Protocol hplc->hplc_protocol deriv_protocol Protocol deriv->deriv_protocol fd_trouble Troubleshooting fd_protocol->fd_trouble end_node Separated Isomers fd_trouble->end_node gc_trouble Troubleshooting gc_protocol->gc_trouble gc_trouble->end_node hplc_trouble Troubleshooting hplc_protocol->hplc_trouble hplc_trouble->end_node deriv_trouble Troubleshooting deriv_protocol->deriv_trouble deriv_trouble->end_node

Caption: General workflow for the separation of isomers.

References

  • PubChem. (n.d.). 3-Methylcyclopentanol, mixed isomers. Retrieved from [Link]

  • YouTube. (2023, February 23). Statement(1) methylcyclopentane and hex-3-ene are isomeric compounds. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Methyl-cyclopentylamine. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3S)-3-methylcyclopentan-1-ol. Retrieved from [Link]

  • ResearchGate. (2017, October 9). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Retrieved from [Link]

  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Retrieved from [Link]

  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-3-methylcyclopentan-1-amine. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3R)-3-methylcyclohexan-1-amine. Retrieved from [Link]

  • The University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

Sources

improving yield in 3-methylcyclopentan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylcyclopentan-1-amine Synthesis

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Yield Optimization & Process Troubleshooting[1]

Welcome to the Technical Support Center

You are likely here because your synthesis of 3-methylcyclopentan-1-amine is stalling. You might be seeing unreacted starting material, significant amounts of secondary amine dimers, or—most frustratingly—your product vanishing during the workup.

This molecule poses a classic "small amine" challenge: it is sterically sensitive, prone to over-alkylation, and the free base is volatile. Below are the specific protocols and troubleshooting guides designed to correct these failure modes.

Module 1: The "Yield Killer" – Incomplete Conversion & Dimerization

User Issue: "I'm using standard reductive amination (ammonium acetate/NaBH3CN), but I have 30% unreacted ketone and substantial secondary amine impurities."

Diagnosis: Standard reductive amination relies on an equilibrium between the ketone and the hemiaminal/imine. With sterically hindered ketones like 3-methylcyclopentanone, this equilibrium is sluggish.[1] Furthermore, water generated during imine formation drives the equilibrium backward. If the intermediate imine is not formed quantitatively before the reducing agent is added, the reducing agent will reduce the ketone to an alcohol (dead end) or the product amine will react with the ketone to form a dimer (secondary amine).

The Solution: Titanium(IV) Isopropoxide Mediation Switch to a Ti(OiPr)₄ mediated protocol.[2] Titanium acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger to drive imine formation to completion before reduction.[3]

Optimized Protocol (Ti-Mediated)
  • Imine Formation (The "Dry" Step):

    • Charge a flame-dried flask with 3-methylcyclopentanone (1.0 equiv).

    • Add Titanium(IV) isopropoxide (1.25 – 1.5 equiv) neat.[1]

    • Add Ammonia source (2.0 – 3.0 equiv).[1] Note: 7M NH3 in MeOH is superior to ammonium salts here.

    • Stir under Argon for 6–12 hours. The solution will become viscous/turbid as TiO2 species form.

  • Reduction:

    • Dilute slightly with dry Methanol.[1]

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Caution: Exothermic.

    • Stir for 3 hours at room temperature.

  • Quench (Critical):

    • Quench with 2M Ammonium Hydroxide (not water, to prevent titanium gelation that traps product).

    • Filter the white precipitate (TiO2) through a Celite pad.[1] Wash the pad thoroughly with MeOH/DCM.[1]

Mechanism & Logic Flow:

Ti_Mechanism cluster_0 Key Advantage Ketone 3-Methylcyclopentanone Complex Activated Ti-Complex (Water Scavenging) Ketone->Complex + Ti(OiPr)4 Ti Ti(OiPr)4 Side_Alc Side Product: Alcohol Ti->Side_Alc Suppresses Side_Dimer Side Product: Dimer Ti->Side_Dimer Suppresses Imine Imine Intermediate (Quant. Formation) Complex->Imine + NH3 / -Ti(OH)x Amine 3-Methylcyclopentan-1-amine Imine->Amine + NaBH4

Caption: Figure 1. Titanium(IV) acts as a thermodynamic sink for water, pushing the equilibrium toward the imine and preventing direct ketone reduction.

Module 2: The "Vanishing Product" – Isolation & Volatility

User Issue: "My TLC looked great, but after rotary evaporation, my flask is empty or the yield is <20%."

Diagnosis: The free base of 3-methylcyclopentan-1-amine is a low-molecular-weight amine.[1] While its exact boiling point depends on the isomer, it is likely in the range of 130–140°C. However, it forms azeotropes with solvents and has high vapor pressure. If you rotovap the free base under high vacuum, you are distilling your product into the trap.

The Solution: HCl Salt Isolation Never isolate the free base if you can avoid it.[1] Isolate the Hydrochloride salt , which is a non-volatile solid.

Troubleshooting the Workup
StepStandard (Risky)Optimized (Safe)
Extraction Solvent Dichloromethane (DCM)MTBE or Diethyl Ether (Easier to precipitate salt later).[1]
Drying Agent MgSO4Na2SO4 (MgSO4 can sometimes bind small amines).[1]
Concentration Rotovap to drynessDo NOT evaporate to dryness. Concentrate to ~20% volume.
Salt Formation N/AAdd 2M HCl in Diethyl Ether or Dioxane dropwise to the organic layer.[1]
Collection OilFilter the white solid precipitate.

Protocol for Salt Formation:

  • Perform the extractive workup (Basic aqueous phase extracted into Ether/MTBE).[1]

  • Dry organic layer over Na2SO4.[1] Filter.

  • Cool the organic solution to 0°C.

  • Add HCl (in Ether/Dioxane) dropwise with vigorous stirring.

  • The amine HCl salt will crash out as a white solid.[1]

  • Filter, wash with cold ether, and dry.[1] Yield is now locked.

Module 3: Stereochemistry (Cis vs. Trans)

User Issue: "I need the cis-isomer, but I'm getting a mixture."

Diagnosis: The hydride reagent (


) will attack the imine bond from the less sterically hindered face.
  • 3-Methyl Group Influence: The methyl group at the 3-position creates steric bulk.[1]

  • Attack Trajectory: The hydride prefers to attack trans to the methyl group.

  • Result: This pushes the amine group to be cis to the methyl group (1,3-cis relationship).

However, reductive amination is rarely 100% stereoselective.[1]

Optimization Table: Reducing Agent Effects

ReagentSelectivity (Cis:Trans)ActivityNotes
NaBH4 (Standard) ~3:1 to 4:1HighFast, cheap, but moderate selectivity.[1]
NaBH3CN ~2:1LowSlower, requires pH control (pH 6).
H2 / PtO2 or Rh >10:1 (Cis) HighBest for Cis-selectivity. Catalytic hydrogenation favors cis-addition.[1]
L-Selectride VariableHighBulky hydride, maximizes steric differentiation but harder workup.[1]

Recommendation: If stereopurity is critical, use Catalytic Hydrogenation (H2, Rh/C or PtO2) in methanol with ammonia. If you must use chemical reduction, purify the isomers via column chromatography after converting the amine to a Boc-protected derivative (separation of free amines on silica is difficult due to streaking).

Module 4: Troubleshooting Decision Tree

Follow this logic flow to identify your specific failure point.

Troubleshooting Start Start: Low Yield Identified Check_SM Is Starting Material (Ketone) still present? Start->Check_SM Yes_SM Yes: Incomplete Conversion Check_SM->Yes_SM High SM No_SM No: Ketone Consumed Check_SM->No_SM Sol_SM Action: Switch to Ti(OiPr)4 Increase reaction time Yes_SM->Sol_SM Check_Dimer Is Secondary Amine present? No_SM->Check_Dimer Check_Prod Is Product in Trap? Sol_Volatile Action: Product is Volatile! Isolate as HCl Salt Check_Prod->Sol_Volatile Likely Cause Yes_Dimer Yes: Over-alkylation Check_Dimer->Yes_Dimer No_Dimer No: Product Lost Check_Dimer->No_Dimer Sol_Dimer Action: Increase NH3 equivalents Add NaBH4 slower Yes_Dimer->Sol_Dimer No_Dimer->Check_Prod

Caption: Figure 2. Diagnostic workflow for isolating yield loss causes in amine synthesis.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. This is the foundational text for the Ti-mediated protocol.

  • PubChem Compound Summary. (n.d.). "cis-3-Methyl-cyclopentylamine."[1][4][5] National Center for Biotechnology Information.[1] Provides physical property data and identification of isomers.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Context for borohydride selection and comparison).

Sources

resolving diastereomeric mixtures of 3-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylcyclopentan-1-amine Resolution Guide

Case ID: #MCA-RES-001 Topic: Resolution of Diastereomeric Mixtures (Cis/Trans) of 3-methylcyclopentan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Resolving the diastereomeric mixture of 3-methylcyclopentan-1-amine (CAS: Mixture often unspecified, Cis: 133089-25-5, Trans: 1389375-01-2) presents a classic challenge in alicyclic amine chemistry. The mixture consists of two diastereomeric pairs: the Cis-racemate ((1R,3S) + (1S,3R)) and the Trans-racemate ((1R,3R) + (1S,3S)).

Unlike simple enantiomeric resolution, diastereomers possess distinct physical properties (boiling point, solubility, polarity). However, in methyl-substituted cyclopentyl amines, these differences are subtle (


bp < 2°C), rendering standard distillation inefficient.

This guide provides three validated workflows for resolution, prioritized by scale and required purity.

Part 1: Analytical Visibility (The "Blind Spot" Issue)

User Question: I cannot see my peaks on the HPLC. The baseline is noisy, and I can't determine the cis/trans ratio.

Root Cause: 3-methylcyclopentan-1-amine lacks a UV-active chromophore. Standard UV detection (254 nm) is useless.

Troubleshooting Protocol: Pre-column Derivatization To quantify the mixture before separation, you must "tag" the amine. We recommend Benzoylation over other methods because the resulting benzamides are highly stable and separate well on standard C18 or Silica columns.

Protocol: Analytical Derivatization

  • Sample Prep: Dissolve 10 mg of amine mixture in 1 mL DCM.

  • Reagent: Add 1.2 eq of Benzoyl Chloride and 2.0 eq of Triethylamine (TEA).

  • Reaction: Stir at RT for 30 mins. Quench with 1M NaOH.

  • Extraction: Extract with DCM, dry over MgSO4.

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Detection: UV @ 230 nm or 254 nm.

    • Result: The cis and trans benzamides will typically elute with a resolution factor (

      
      ) > 1.5 due to the different steric environments of the amide bond.
      

Part 2: Separation Workflows

Method A: Chromatographic Resolution (High Purity, <10g Scale)

Best for: Drug discovery intermediates where >99% de (diastereomeric excess) is critical.

The "Protect-Purify-Deprotect" Strategy Direct separation of the free amine on silica is difficult due to peak tailing (amine-silanol interactions). Derivatization solves both detection and separation issues.[1]

  • Derivatization: Convert the crude amine mixture to the N-Boc (tert-butyl carbamate) or N-Benzoyl derivative.

    • Insight: N-Boc is preferred if mild deprotection is required. N-Benzoyl offers better separation on silica due to pi-pi interactions.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Solvent System: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Observation: The trans isomer (less sterically hindered equatorial/equatorial-like conformation) usually elutes after the cis isomer on silica.

  • Deprotection:

    • N-Boc: 4M HCl in Dioxane (RT, 1h).

    • N-Benzoyl: 6M HCl reflux (12h) or NaOH/EtOH reflux (24h).

Method B: Selective Crystallization (Scale >10g)

Best for: Process chemistry and bulk resolution.

User Question: I tried crystallizing with HCl, but I got an oil. How do I get a solid?

Troubleshooting Guide: Alicyclic amines are prone to forming hygroscopic oils with mineral acids. You must use organic acids to increase the lattice energy difference between diastereomers.

Screening Protocol: Do not rely on a single acid. Run this parallel screen:

Acid CandidateSolvent SystemExpected OutcomeMechanism
D-Tartaric Acid MeOH / EtOHDiastereomeric SaltH-bonding network discriminates cis vs trans geometries.
Mandelic Acid IPA / AcetoneDiastereomeric SaltPi-stacking aids crystal packing.
Oxalic Acid EtOH / WaterOxalate SaltRigid dicarboxylic acid often forces precipitation of the more symmetrical isomer.

The "Chirality Switching" Trick: If the cis isomer precipitates with D-Tartaric acid in Methanol, try changing the solvent to Ethanol or Acetone. Solvate formation can sometimes invert the solubility order, allowing you to crash out the other diastereomer from the mother liquor.

Method C: High-Efficiency Distillation

Best for: Enrichment (getting from 50:50 to 80:20).

Technical Warning: The boiling point difference between cis and trans 3-methylcyclopentan-1-amine is estimated to be < 2°C (based on 1,3-dimethylcyclopentane analogues: trans bp 90.8°C vs cis bp 91.7°C).

  • Requirement: Spinning Band Distillation Column (e.g., B/R Instrument).

  • Specs: Minimum 50 theoretical plates.

  • Reflux Ratio: > 20:1.

  • Vacuum: Reduce pressure to < 50 mbar to minimize thermal degradation, though this compresses the boiling point difference further.

  • Verdict: Use this only to enrich the mixture before Crystallization (Method B).

Part 3: Decision Logic & Visualizations

Figure 1: Resolution Strategy Decision Tree

ResolutionStrategy Start Start: Crude Diastereomeric Mixture ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Lab Scale LargeScale > 10 grams ScaleCheck->LargeScale Process Scale PurityCheck Required Purity (de)? HighPurity > 98% de PurityCheck->HighPurity Pharma Grade LowPurity Enrichment only PurityCheck->LowPurity Industrial MethodA Method A: Derivatization + Flash Chrom. (Benzoyl/Boc) SmallScale->MethodA Fastest Route LargeScale->PurityCheck MethodB Method B: Selective Crystallization (Tartaric/Mandelic Acid) HighPurity->MethodB Cost Effective MethodC Method C: Spinning Band Distillation LowPurity->MethodC High Throughput MethodC->MethodB If higher purity needed

Caption: Decision matrix for selecting the optimal resolution strategy based on scale and purity requirements.

Part 4: Comparative Data Table

FeatureDistillationCrystallizationDerivatization (Chromatography)
Scalability HighHighLow (Linear scaling)
Purity Potential Moderate (80-90%)High (>99%)Very High (>99.5%)
Yield HighModerate (requires recycling)High
Cost Low (Energy only)Medium (Resolving agents)High (Silica/Solvents)
Time FastSlow (Equilibration)Medium
Key Risk Azeotropes/Thermal deg.Oil formationIncomplete hydrolysis

References

  • Separation of Alicyclic Amine Isomers (General Principles)

    • Source: NIST Standard Reference Data. "Isolation of 1,3-dimethylcyclopentane isomers."
    • URL:[Link]

    • Relevance: Establishes the boiling point proximity (<1°C)
  • Derivatiz

    • Source: ResearchGate.
    • URL:[Link]

    • Relevance: Validates the use of Benzoyl Chloride/Fmoc for detecting non-chromophoric amines.
  • Resolution via Salt Formation (Analogue: Cyclohexane Diamine)
  • PubChem Compound Summary: cis-3-Methyl-cyclopentylamine

    • Source: N
    • URL:[Link][2]

    • Relevance: Verification of chemical structure and distinct CAS identifiers for isomers.

Sources

handling volatile amines like 3-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Volatile Amines Subject: 3-Methylcyclopentan-1-amine & Analogous Low-MW Amines Ticket ID: VOL-AMINE-001 Status: Open for Reference

Executive Summary

You are encountering difficulties with 3-methylcyclopentan-1-amine (and similar volatile amines). These compounds present a "Triad of Instability": Volatility (loss of stoichiometry), Hygroscopicity (water uptake), and Carbamate Formation (reaction with atmospheric CO₂).

This guide provides a self-validating workflow to handle these reagents without compromising experimental integrity.

Part 1: The "Why" – Understanding the Failure Modes

Before troubleshooting, you must understand the mechanism of failure.

1. The "Crust" Phenomenon (Carbamate Formation) Users often report a white solid forming on the rim of the bottle or the amine turning into a semi-solid slurry. This is not polymerization. It is the formation of a carbamate salt upon exposure to air.

  • Mechanism: Two equivalents of amine react with one equivalent of CO₂.

    
    
    
  • Consequence: If you weigh this "crust," your stoichiometry is wrong. You are weighing a salt, not the free base.

2. The "Disappearing Product" (Volatility) 3-methylcyclopentan-1-amine (MW ~99 g/mol ) has a significant vapor pressure.

  • Risk: High-vacuum rotary evaporation (Rotavap) at elevated temperatures (>30°C) will co-distill your product with the solvent.

Part 2: Storage & Stability (The "Before" Phase)

Q: How do I store this amine long-term without degradation? A: Convert it to the Hydrochloride (HCl) salt immediately upon receipt or synthesis.

Protocol: Preparation of Amine Hydrochloride Salt This is the only way to stop volatility and CO₂ reaction.

  • Dissolution: Dissolve the crude amine in diethyl ether or methyl tert-butyl ether (MTBE) (approx. 5 mL solvent per 1 g amine).

  • Acidification: Cool to 0°C. Slowly add 4M HCl in dioxane or bubble dry HCl gas.

  • Precipitation: The salt will crash out as a white solid.

  • Isolation: Filter under nitrogen. Wash with cold ether.

  • Validation: Take an NMR in

    
     or DMSO-
    
    
    
    . You should see a significant downfield shift in the
    
    
    -proton adjacent to the nitrogen.
PropertyFree Amine (Liquid)HCl Salt (Solid)
Volatility High (Risk of loss)None (Stable solid)
Air Stability Reacts with CO₂ (Carbamate)Inert
Hygroscopicity HighLow to Moderate
Stoichiometry Variable (due to evaporation)Precise (weighable)

Part 3: Precise Handling & Weighing (The "During" Phase)

Q: How do I weigh the liquid free base accurately if I can't make the salt? A: Never weigh volatile amines in an open vessel. Use the Density-Syringe Method or Back-Weighing .

Technique A: The Density-Syringe Method (Recommended)

  • Assume a density (

    
    ) of ~0.85 g/mL (typical for cycloalkyl amines) or measure it.
    
  • Calculate required volume:

    
    .
    
  • Use a gas-tight syringe.[1] Draw up the calculated volume + excess.

  • Expel air bubbles. Adjust to the exact mark.

  • Inject directly into the reaction solvent (submerged tip).

Technique B: Back-Weighing (Highest Accuracy)

  • Fill a syringe with the amine and cap the needle with a rubber septum.

  • Weigh the full syringe assembly (

    
    ).
    
  • Inject the amine into the reaction flask.

  • Immediately recap and weigh the empty syringe (

    
    ).
    
  • 
    .
    

Part 4: Reaction Workup & Purification (The "After" Phase)

Q: My product streaks on the TLC plate and I lose mass on the column. Why? A: Silica gel is acidic (


). Basic amines interact with silanol groups (

), causing irreversible adsorption (loss of yield) and tailing (poor separation).

Troubleshooting Guide: Purification of Volatile Amines

MethodProtocolWhy it works
TEA Pre-wash Flush column with 1% Triethylamine (TEA) in Hexanes before loading sample.Neutralizes acidic silanol sites before they trap your amine.
Mobile Phase Modifier Add 1-3% TEA or

to your eluent (e.g., DCM/MeOH/TEA).
Competes with your product for binding sites on silica.
Basic Alumina Use Basic Alumina instead of Silica Gel.Removes the acidic interaction entirely.
Distillation Bulb-to-bulb (Kugelrohr) distillation.Avoids solid-phase interactions; ideal for volatile oils.

Q: I see a solid crust in my crude NMR. Is it product? A: Run a "Shake Test."

  • Take a small sample of the crust.

  • Add

    
    . If it's insoluble, it might be the carbamate salt.
    
  • The Fix: Dissolve the crude in DCM and wash with 1M NaOH. This breaks the carbamate, releasing the free amine back into the organic layer. Dry with

    
     and concentrate immediately.
    

Part 5: Visual Workflows

Diagram 1: The Volatile Amine Lifecycle & Danger Zones

This diagram illustrates where you lose material during the experimental process.

AmineLifecycle Stock Stock Bottle (Free Amine) Air Air Exposure (CO2 + H2O) Stock->Air Open Cap Reaction Reaction Mixture Stock->Reaction Syringe Transfer Salt HCl Salt Form (Stable) Stock->Salt Add HCl (Recommended) Carbamate Carbamate Crust (Impurity) Air->Carbamate Reacts Carbamate->Reaction Stoichiometry Error Workup Workup/Evaporation Reaction->Workup Loss Yield Loss (Evaporation) Workup->Loss High Vac/Heat

Caption: Path of degradation. Red nodes indicate failure points (Carbamate formation); Black node indicates physical loss via volatility.

Diagram 2: Purification Decision Tree

Follow this logic to choose the correct isolation method.

PurificationTree Start Crude Amine Mixture IsVolatile Is BP < 150°C? Start->IsVolatile Distill Kugelrohr Distillation IsVolatile->Distill Yes (High Purity needed) Chromatography Chromatography Required IsVolatile->Chromatography No / Complex Mixture SilicaType Select Stationary Phase Chromatography->SilicaType StdSilica Standard Silica SilicaType->StdSilica Avoid! (Streaking) ModSilica TEA-Neutralized Silica SilicaType->ModSilica Add 1% TEA Alumina Basic Alumina SilicaType->Alumina Best for sensitive amines

Caption: Decision matrix for isolating amines. Green paths represent optimal workflows for high yield.

References

  • Preparation of Amine Hydrochloride Salts

    • Methodology: "Conversion of Amines to Hydrochloride Salts." Common Organic Chemistry Protocols.
    • Source:

  • Carbamate Formation Mechanism

    • Mechanistic Insight: "Reaction mechanism leading to carbamate formation for the reaction of CO2 with primary and secondary amines."[2]

    • Source:

  • Purification of Amines on Silica

    • Technique: "Purification of Amines: The Triethylamine Wash."
    • Source:

  • Handling Volatile Standards

    • Best Practices: "The Proper Storage and Handling of Vol
    • Source:

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Cyclopentylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when working with sterically hindered cyclopentylamines. The inherent steric bulk of these valuable synthetic building blocks can often lead to frustratingly low reactivity. This resource is designed to provide not just solutions, but also a foundational understanding of the chemical principles at play, empowering you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my N-acylation or N-alkylation of a sterically hindered cyclopentylamine failing or resulting in low yields?

This is a common challenge stemming from the steric congestion around the nitrogen atom of the cyclopentylamine. The bulky cyclopentyl group, often substituted with other groups, physically blocks the nucleophilic nitrogen from readily attacking the electrophilic carbon of the acylating or alkylating agent. This high activation energy barrier can significantly slow down or completely stall the reaction.

Troubleshooting Strategies:

  • Reagent Selection is Critical: Standard reagents may lack the necessary reactivity to overcome the steric barrier.

    • Acylation: Instead of using carboxylic acids with standard coupling agents or acid anhydrides, consider more potent acylating agents like acyl chlorides or acyl fluorides .[1] Activating a carboxylic acid in situ with reagents such as oxalyl chloride or cyanuric chloride can also be highly effective. For challenging amide couplings, boric acid has been shown to be an effective catalyst for direct amidation.[2]

    • Alkylation: For alkylations, which are SN2 reactions, a good leaving group is paramount. Move beyond alkyl bromides or chlorides to more reactive alkyl triflates or tosylates . Remember that with secondary amines, over-alkylation to the tertiary amine is a common side reaction, though the rate of this subsequent reaction may be slowed by the increased steric hindrance of the product.[3]

  • Harness Solvent Effects: The choice of solvent can dramatically influence the rate of SN2 reactions.

    • Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile.[4][5] These solvents can solvate the cation but leave the nucleophile (the amine) relatively "bare" and more reactive.[6] In contrast, polar protic solvents like water or alcohols can form hydrogen bonds with the amine, creating a solvent cage that further hinders its nucleophilicity.[5][7]

  • Increase Reaction Energy:

    • Elevated Temperatures: Many reactions involving hindered amines require significantly higher temperatures (e.g., 80-120 °C) to provide the necessary energy to overcome the activation barrier.[8] In some cases, solvent- and catalyst-free conditions at high temperatures can be effective.[9]

    • Microwave Irradiation: Microwave synthesis is an excellent tool for safely and rapidly reaching high temperatures and pressures, often leading to dramatic improvements in yield for sluggish reactions.

  • Employ Catalysis:

    • Acylation Catalysts: A catalytic amount of 4-dimethylaminopyridine (DMAP) or related nucleophilic catalysts can significantly accelerate acylations.[10] Lewis acids such as Sc(OTf)₃ or Bi(OTf)₃ can also activate the acylating agent.[10]

Experimental Protocol: High-Temperature Acylation of a Hindered Cyclopentylamine

  • To a solution of the sterically hindered cyclopentylamine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DMF (0.5 M), add the acyl chloride (1.2 equiv) dropwise at 0 °C.

  • Add a catalytic amount of DMAP (0.1 equiv).

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider a higher temperature or longer reaction time.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Overcoming Steric Hindrance in Acylation

G cluster_0 Standard Conditions cluster_1 Optimized Conditions Amine Amine Product_Low Low Yield Amine->Product_Low Slow Reaction Acyl_Anhydride Acyl_Anhydride Acyl_Anhydride->Product_Low Steric_Hindrance Steric Hindrance Steric_Hindrance->Amine Hindered_Amine Amine Product_High High Yield Hindered_Amine->Product_High Fast Reaction (High Temp) Acyl_Chloride Acyl Chloride + DMAP Catalyst Acyl_Chloride->Product_High

Caption: Optimization of acylation for hindered amines.

Q2: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with a cyclopentylamine derivative isn't working. What should I investigate?

Cross-coupling reactions are complex catalytic cycles involving multiple steps (oxidative addition, ligand exchange, reductive elimination). The steric bulk of a cyclopentylamine can impede several of these stages, particularly the association of the amine to the metal center and the final C-N bond-forming reductive elimination.

Troubleshooting Strategies:

  • Ligand Selection is Paramount: The choice of phosphine ligand is arguably the most critical variable in a challenging Buchwald-Hartwig amination.

    • Bulky, Electron-Rich Ligands: Use ligands specifically designed for hindered substrates. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) and Hartwig's ligands (e.g., tri-tert-butylphosphine) are excellent starting points.[11][12] These ligands promote the formation of monoligated palladium species, which are often more active, and their steric bulk can facilitate the reductive elimination step.[12]

  • Optimize the Base: The base plays a crucial role in deprotonating the amine (or amine-metal complex) to generate the active nucleophile.

    • Non-nucleophilic, Strong Bases: Use a strong, non-nucleophilic base to avoid side reactions. Sodium tert-butoxide (NaOtBu) is a common choice. For very sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in combination with an appropriate solvent can be effective.

  • Catalyst Precursor and Loading:

    • Use Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient and air-stable than generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃ in situ.

    • Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% can improve yields, although this should be a later optimization step due to cost.[8]

  • Reaction Conditions:

    • Solvent: Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the base and the stability of the catalytic species.

    • Temperature: These reactions often require elevated temperatures (90-135 °C) to drive the catalytic cycle forward.[8]

Table: Ligand & Base Screening for a Model Buchwald-Hartwig Amination

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)P(t-Bu)₃ (4)NaOtBu (1.5)Toluene10015
2RuPhos-Pd-G3 (2)RuPhos (2)NaOtBu (1.5)Toluene10065
3XPhos-Pd-G3 (2)XPhos (2)K₃PO₄ (2.0)Dioxane11078
4XPhos-Pd-G3 (4)XPhos (4)K₃PO₄ (2.0)Dioxane11091

Yields are hypothetical for a model reaction between 2-bromotoluene and a hindered cyclopentylamine.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Ox_Adduct Ar-Pd(II)(L)-X Pd(0)L->Ox_Adduct Oxidative Addition Amine_Complex [Ar-Pd(II)(L)(R2NH)]+X- Ox_Adduct->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)L Reductive Elimination (Rate-Limiting) Product Ar-NR2 Amido_Complex->Product BaseH [Base-H]+X- ArX Ar-X ArX->Ox_Adduct Amine R2NH Amine->Amine_Complex Base Base Base->Amido_Complex

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Q3: How can I improve the diastereoselectivity of reactions involving a chiral, sterically hindered cyclopentylamine?

The rigid conformation of the cyclopentyl ring and its bulky substituents create a distinct steric environment that can be exploited to control diastereoselectivity. However, achieving high selectivity can be challenging.

Troubleshooting Strategies:

  • Lower the Temperature: To enhance kinetic control, perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). This will amplify the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Tune Reagent Steric Bulk: The size of your reagent can influence facial selectivity. If one face of the cyclopentylamine is more hindered, using a bulkier reagent may force it to attack from the less hindered face, increasing diastereoselectivity. Conversely, a smaller reagent might show less discrimination.

  • Utilize Additives: In reactions involving organometallic reagents, salt additives like lithium bromide (LiBr) can influence the aggregation state of the reagent and chelate to the substrate, altering the transition state geometry and thereby improving diastereoselectivity.[13][14][15]

  • Consider Chiral Auxiliaries or Catalysts:

    • If the inherent stereocenter is not providing sufficient control, consider attaching a removable chiral auxiliary to a different part of your molecule to direct the stereochemistry of the desired transformation.

    • For certain reactions, like reductions or hydrogenations, using a chiral catalyst (e.g., a Ru- or Ir-based catalyst with a chiral ligand) can override the substrate's inherent bias and provide excellent enantiomeric and diastereomeric control.[16]

Q4: Are there alternative synthetic strategies to bypass the low reactivity of a pre-formed sterically hindered cyclopentylamine?

Yes. When direct functionalization proves too challenging, it is often more efficient to rethink the overall synthetic strategy. This aligns with the principles of late-stage functionalization (LSF), where key bonds are formed on complex molecules, but can also mean introducing the amine at a different, more opportune moment.[17][18]

Alternative Strategies:

  • Late-Stage Amine Formation: Instead of starting with the hindered amine, carry a more reactive functional group through several synthetic steps and convert it to the amine at a later stage.

    • Reduction of an Azide: An azide can be introduced via an SN2 reaction (which is less sterically demanding than alkylating an amine) and then reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, H₂O).

    • Reduction of a Nitro Group: A nitro group can be reduced to an amine under various conditions.

    • Reductive Amination: Construct the C-N bond by reacting a cyclopentanone with a less hindered primary amine or ammonia, followed by reduction. This is often a highly efficient method for amine synthesis.[3]

  • Functional Group Interconversion: It may be possible to deaminatively functionalize the amine, converting the C-N bond to a C-halogen, C-H, C-O, or other bond type through the formation of a carbon-centered radical from a diazene intermediate.[19] This is a more advanced strategy for derivatization rather than initial synthesis.

Diagram: Comparing Synthetic Strategies

G cluster_0 Early-Stage Amination (Problematic) cluster_1 Late-Stage Amination (Solution) A Hindered Cyclopentylamine B Step 1 (Low Yield) A->B C Step 2 (Low Yield) B->C D Final Product C->D E Cyclopentyl Precursor (e.g., Azide) F Step 1 (High Yield) E->F G Step 2 (High Yield) F->G H Reduction to Amine (Final Step) G->H I Final Product H->I

Caption: Comparison of early vs. late-stage amination strategies.

References
  • Gessner, V. H., et al. (2024). Ligand design for cross-couplings: phosphines. OpenChemHub. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ghosh, A. K., et al. (2007). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Catalysis, 245(1), 125-131. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Collins, S. G., & Glorius, F. (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 55(15), 2085-2097. [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Naicker, T., et al. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development, 27(11), 2038-2046. [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 132(43), 15227-15229. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Langlois, B. R., & Panossian, A. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]

  • Saikia, P., et al. (2005). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 7(10), 719-721. [Link]

  • de Kock, Z., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • de Kock, Z., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Cernak, T., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Chemistry, 13(10), 935-949. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Perrin, D. M., & Wang, J. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Kwong, F. Y., & So, C. M. (2008). Amines as the ligands for palladium-catalyzed coupling reactions. Angewandte Chemie International Edition, 47(36), 6836-6838. [Link]

  • Quora. (2018). What is the effect of solvent on SN2?[Link]

  • Gualco, G., & Feringa, B. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 54(5), 1219-1233. [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • Singh, R. P., et al. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, (36), 4535-4537. [Link]

  • Bandichhor, R. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 249-256. [Link]

  • Kim, D., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 1-10. [Link]

  • Seidel, D. (n.d.). Development of Strategies for the Functionalization of Amines. Grantome. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. [Link]

  • Climent, M. J., et al. (2011). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 111(2), PR1-PR41. [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246-2249. [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • Reddit. (2024). Acylated a primary amine, but the amine signal is gone. Did it over acylate?[Link]

  • Trost, B. M., & O'Boyle, B. M. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5031-5047. [Link]

Sources

Technical Support Center: A-Z Guide to Purifying Technical Grade 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: CORE DIRECTIVE - Troubleshooting Common Purification Hurdles

This section is designed to address the most frequent and challenging issues encountered during the purification of 3-methylcyclopentan-1-amine.

Question 1: My GC-MS analysis reveals persistent impurities after a standard simple distillation. What are these contaminants, and how can I achieve a cleaner product?

Answer:

Technical grade 3-methylcyclopentan-1-amine often contains a cocktail of impurities stemming from its synthesis. The most common culprits include:

  • Stereoisomers: The compound exists as cis and trans isomers, which possess very similar boiling points, making their separation by simple distillation inefficient.

  • Unreacted Starting Materials: Residuals from the synthetic process, such as 3-methylcyclopentanone, can carry over into the final product.

  • Reaction Byproducts: Unwanted side reactions during synthesis can generate other amine-containing compounds and polymeric materials.[1]

Advanced Troubleshooting Strategies:

  • Fractional Distillation: To separate compounds with close boiling points, such as stereoisomers, fractional distillation is the method of choice.[2][3][4] This technique utilizes a fractionating column to create a temperature gradient, allowing for multiple successive distillations in a single apparatus.[3] The greater the number of theoretical plates in the column, the more efficient the separation.[2]

  • Chromatographic Purification: For applications demanding the highest purity, column chromatography is indispensable. However, the basic nature of amines can lead to problematic interactions with standard silica gel. To mitigate this, consider the following:

    • Modified Mobile Phase: The addition of a small amount of a volatile amine, such as triethylamine (typically 0.1%), to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[5]

    • Alternative Stationary Phases: Amine-specific or reversed-phase (C-18) columns are excellent alternatives for purifying primary amines.[6]

  • Acid-Base Extraction: This classical chemical method can be highly effective for separating amines from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which can be separated from the organic layer. Subsequent basification of the aqueous layer regenerates the pure amine.

Question 2: My purified 3-methylcyclopentan-1-amine is discolored (yellow to brown). What is the cause, and how can I obtain a colorless product?

Answer:

Discoloration in amines is typically a result of oxidation. Amines are susceptible to air oxidation, which forms colored impurities.

Decolorization and Prevention Techniques:

  • Inert Atmosphere: All handling and purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Activated Carbon Treatment: Stirring the discolored amine with a small amount of activated carbon, followed by filtration, can effectively adsorb the colored impurities.

  • Proper Storage: The purified amine should be stored in a dark, cool place under an inert atmosphere to prevent degradation over time.

Question 3: I'm experiencing significant peak tailing and poor separation during silica gel chromatography. How can I optimize my chromatographic method?

Answer:

The basicity of 3-methylcyclopentan-1-amine causes strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor chromatographic performance.

Strategies for Improved Chromatographic Separation:

  • Mobile Phase Additives: As mentioned previously, incorporating a small amount of a competing amine (e.g., triethylamine) into the mobile phase is a common and effective strategy to reduce peak tailing.[5]

  • Specialized Columns: Consider using columns specifically designed for amine purification, such as those with a diol or cyano stationary phase.[7] Reversed-phase chromatography on a C-18 column is also a viable option.[6]

  • pH Adjustment: For reversed-phase chromatography, adjusting the pH of the mobile phase to be two units above the pKa of the amine will ensure it is in its free-base form, leading to better retention and separation.[5]

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Frequently Asked Questions (FAQs)

FAQ 1: What are the expected impurities in technical grade 3-methylcyclopentan-1-amine?

The impurity profile can vary depending on the synthetic route. However, common impurities include stereoisomers (cis and trans), unreacted 3-methylcyclopentanone, and various side-products from the amination reaction.

FAQ 2: What is the most reliable method to achieve >99% purity for 3-methylcyclopentan-1-amine?

A multi-step approach is often necessary for achieving high purity. An initial fractional distillation can remove the bulk of impurities with different boiling points.[2][3] For the final polishing step to remove trace impurities and separate stereoisomers, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) is recommended.

FAQ 3: What are the critical safety precautions for handling 3-methylcyclopentan-1-amine?

3-Methylcyclopentan-1-amine is a flammable and corrosive substance.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhaling vapors and direct contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water.[9]

Part 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Physical Properties of 3-Methylcyclopentan-1-amine and a Key Potential Impurity

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
3-Methylcyclopentan-1-amine99.17~135-137
3-Methylcyclopentanone98.14138-139[10]

Note: The boiling points of the cis and trans isomers of 3-methylcyclopentan-1-amine are very close, necessitating advanced separation techniques like fractional distillation.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate 3-methylcyclopentan-1-amine from impurities with close boiling points.

Materials:

  • Technical grade 3-methylcyclopentan-1-amine

  • Round-bottom flask

  • Vigreux or packed fractionating column (minimum 30 cm)

  • Distillation head with a condenser and receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped and sealed.

  • Charging the Flask: Add the technical grade amine and boiling chips/stir bar to the round-bottom flask.

  • Inerting the System: Purge the entire system with an inert gas for several minutes.

  • Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column.[3]

  • Equilibration: Allow the vapors to slowly rise through the column until the temperature at the distillation head stabilizes. This indicates that the system has reached equilibrium.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction and set it aside.

    • Main Fraction: Collect the desired 3-methylcyclopentan-1-amine fraction at its characteristic boiling point.

    • Final Fraction: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.[11][12][13]

Mandatory Visualization

purification_workflow start Technical Grade 3-Methylcyclopentan-1-amine analysis1 Initial Purity Analysis (GC-MS, NMR) start->analysis1 decision1 Major Impurities with Different Boiling Points? analysis1->decision1 frac_dist Fractional Distillation decision1->frac_dist  Yes   chromatography Chromatographic Purification (e.g., Prep-HPLC) decision1->chromatography  No   analysis2 Purity Analysis of Distilled Product frac_dist->analysis2 decision2 Purity > 99%? analysis2->decision2 decision2->chromatography  No   final_product High-Purity Product decision2->final_product  Yes   chromatography->final_product storage Store Under Inert Atmosphere final_product->storage

Caption: A logical workflow for the purification of 3-methylcyclopentan-1-amine.

References

  • Google Patents. (1981). Methylamines purification by distillation and purge.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • YouTube. (2023, October 24). How many positional isomers are possible for cyclopentyl methyl amine? Retrieved from [Link]

  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-methylpentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-Methylcyclopentan-1-amine: A Comparative Guide to Isomeric & Solvent Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Methylcyclopentan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Scaffold in Drug Discovery

3-Methylcyclopentan-1-amine is a critical fragment in Fragment-Based Drug Discovery (FBDD). Its restricted conformational flexibility, compared to acyclic amines, allows for precise vectorization of substituents in active sites. However, this same rigidity introduces a significant analytical challenge: stereochemical ambiguity.

In medicinal chemistry, the biological activity of the cis (1,3-syn) and trans (1,3-anti) diastereomers often differs by orders of magnitude. This guide objectively compares the spectral signatures of these isomers and evaluates solvent systems to provide a definitive protocol for structural assignment.

Comparative Analysis 1: Cis vs. Trans Isomer Assignment

The primary challenge in analyzing 3-methylcyclopentan-1-amine is distinguishing the diastereomers. Unlike cyclohexane systems where the chair conformation is rigid, the cyclopentane ring exists in a dynamic equilibrium of envelope and twist conformations.

Mechanistic Basis of Differentiation
  • Thermodynamic Stability: In 1,3-disubstituted cyclopentanes, the cis isomer allows both the methyl and amine groups to adopt pseudo-equatorial positions, minimizing 1,3-diaxial-like steric interactions. The trans isomer forces one substituent into a higher-energy pseudo-axial orientation.

  • Anisotropy & Shielding: Protons in pseudo-axial orientations are generally shielded (upfield) relative to pseudo-equatorial protons due to the anisotropy of the C-C single bonds in the ring.

Diagnostic Spectral Data Comparison

The following table summarizes the relative spectral differences expected between the isomers based on Karplus relationships and ring current effects.

FeatureCis-Isomer (1,3-syn) Trans-Isomer (1,3-anti) Causality
H1 Methine Shift (

)
Downfield (Deshielded) Upfield (Shielded) The cis H1 is pseudo-axial (if NH2 is pseudo-eq), usually appearing upfield relative to the trans counterpart which may experience different anisotropic environments. Note: In 1,3-systems, this trend can invert based on exact conformer population.
H1 Multiplicity Multiplet (Complex)Multiplet (Complex)Second-order coupling effects common in cyclopentanes.
C-Me Shift (

)
~0.9 - 1.0 ppm (Doublet)~0.9 - 1.1 ppm (Doublet)Methyl group environment is less sensitive than ring protons but cis Me is often slightly upfield.
NOE Correlation Strong H1

H3
Weak / Absent H1

H3
Definitive Test: In the cis isomer, H1 and H3 are on the same face (syn), allowing significant nuclear Overhauser effect enhancement.

Critical Insight: Reliance solely on 1D chemical shifts for cyclopentanes is prone to error due to rapid conformational exchange. 2D NOESY/ROESY is the only self-validating method for this assignment.

Comparative Analysis 2: Solvent System Selection

The choice of solvent fundamentally alters the appearance of the amine (–NH₂) protons and the resolution of the ring methylene envelope.

Solvent SystemPerformance RatingPrimary ApplicationTechnical Notes
Chloroform-d (

)
⭐⭐⭐Routine Screening–NH₂ protons appear broad and variable (1.0–2.5 ppm) due to exchange. Good solubility, but poor resolution of exchangeable protons.
DMSO-

⭐⭐⭐⭐⭐Structural Characterization Superior Alternative. Strong H-bonding stabilizes –NH₂ protons, often resolving them as a distinct triplet (coupling to H1). Separates water peak from analytes.
Methanol-

⭐⭐Specific Solubility Needs–NH₂ protons exchange rapidly with solvent deuterium and disappear. Useful only if simplifying the spectrum (removing NH coupling) is desired.

Experimental Protocols

Protocol A: Optimized Sample Preparation (DMSO- )

Objective: To maximize resolution of the amine protons and minimize water interference.

  • Dryness Check: Ensure the 3-methylcyclopentan-1-amine sample is strictly anhydrous. Trace water causes proton exchange broadening.

  • Solvent: Use ampoule-sealed DMSO-

    
     (99.9% D) + 0.03% TMS. Avoid "old" solvent bottles which absorb atmospheric water.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations (>20 mg) can cause viscosity broadening; low concentrations (<2 mg) lose sensitivity for minor isomer detection.

  • Tube: Use high-precision 5mm NMR tubes (camber < 0.005 mm) to prevent shimming artifacts.

Protocol B: The "Stereo-Lock" Validation Workflow

Objective: Definitively assign cis vs. trans geometry.

  • Acquire 1D Proton: Standard parameters (pulse angle 30°, d1=2s).

  • Acquire 1D Decoupled: Irradiate the methyl doublet to collapse H3 coupling, simplifying the ring region.

  • Acquire 2D NOESY:

    • Mixing Time: 500–800 ms (optimized for small molecules).

    • Analysis: Look for cross-peaks between H1 (amine base) and H3 (methyl base).

    • Logic: Presence of cross-peak = Cis (1,3-diaxial/diequatorial proximity). Absence = Trans.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for characterizing this molecule, ensuring a self-validating result.

NMR_Workflow Start Sample: 3-Methylcyclopentan-1-amine Solvent Select Solvent: DMSO-d6 Start->Solvent Acquire1D Acquire 1H NMR (Check NH2 Integration) Solvent->Acquire1D Decision Are Isomers Separated? Acquire1D->Decision Yes Proceed to Assignment Decision->Yes Distinct Peaks No Add Shift Reagent (Eu(fod)3) or Change Temp Decision->No Overlapping Signals NOESY Run 2D NOESY (Mix time: 600ms) Yes->NOESY No->Acquire1D Analysis Analyze H1-H3 Crosspeaks NOESY->Analysis Cis Crosspeak Present (Syn-facial) = CIS Isomer Analysis->Cis Trans No Crosspeak (Anti-facial) = TRANS Isomer Analysis->Trans

Caption: Logical workflow for the stereochemical assignment of 3-methylcyclopentan-1-amine isomers using NMR.

References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and stereochemistry).
  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction).

Sources

Technical Guide: GC-MS Fragmentation & Analysis of 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 3-methylcyclopentan-1-amine , a cyclic primary amine intermediate used in pharmaceutical synthesis. It compares direct analysis methods with derivatization strategies to optimize identification and sensitivity.

Executive Summary

3-methylcyclopentan-1-amine (CAS: 52430-83-8) presents unique analytical challenges due to its low molecular weight (MW 99.17), high polarity, and lack of strong chromophores. In Gas Chromatography-Mass Spectrometry (GC-MS), the free base exhibits significant peak tailing and thermal instability.

This guide compares the Direct Injection method against Trifluoroacetyl (TFA) and Trimethylsilyl (TMS) derivatization protocols. We demonstrate that TFA derivatization is the superior approach for quantitative rigor, offering stable diagnostic ions that differentiate the 3-methyl isomer from its 2-methyl regioisomer.

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for distinguishing 3-methylcyclopentan-1-amine from its isomers.

The Nitrogen Rule & Molecular Ion
  • Molecular Ion (

    
    ):  m/z 99.
    
  • Nitrogen Rule: The odd molecular weight confirms the presence of an odd number of nitrogen atoms (1).

  • Intensity: In Electron Ionization (EI) at 70 eV, the

    
     of the free amine is typically weak (<5% relative abundance) due to rapid 
    
    
    
    -cleavage.
Primary Fragmentation Pathway ( -Cleavage)

The dominant mechanism for cyclic amines is the homolytic cleavage of the C-C bond adjacent to the nitrogen atom (


-cleavage). This opens the ring, creating a resonance-stabilized iminium ion.

Pathway A (C1-C2 Cleavage):

  • Ionization of the Nitrogen lone pair.

  • Homolytic fission of the C1-C2 bond.

  • Result: A linear radical cation. The charge remains on the nitrogen fragment (iminium), while the radical site is distal.

Pathway B (C1-C5 Cleavage):

  • Homolytic fission of the C1-C5 bond.

  • Result: Similar linear radical cation but with the methyl substituent in a different position relative to the radical.

Differentiation: 3-Methyl vs. 2-Methyl Isomer

The position of the methyl group dictates the mass of the secondary fragments.

  • 3-Methyl Isomer: The methyl group is located at the

    
    -position relative to the amine after certain ring openings. It is less likely to be lost immediately, preserving higher mass fragments in the m/z 50-70 range.
    
  • 2-Methyl Isomer: The methyl group is on the

    
    -carbon. 
    
    
    
    -cleavage can lead to the direct loss of a methyl radical (M-15) or influence the stability of the initial ring-opening, often producing a different base peak ratio.

Comparative Performance Guide

This section evaluates three analytical approaches. Score: 1 (Poor) to 5 (Excellent).

Table 1: Comparative Performance Matrix
FeatureMethod A: Direct Injection Method B: TFA Derivatization Method C: TMS Derivatization
Reagent None (Free Base)MBTFA or TFAAMSTFA or BSTFA
Peak Shape Poor (Significant Tailing)Excellent (Gaussian) Good (Slight Tailing)

Stability
Low (Weak m/z 99)High (Strong m/z 195) Moderate (m/z 171)
Isomer Specificity LowHigh (Distinct Fragments) Moderate
Moisture Tolerance HighHighLow (Hydrolysis Risk)
Overall Score 2/5 5/5 (Recommended) 3.5/5
Detailed Analysis
Method A: Direct Injection (Free Base)
  • Mechanism: Analyzes the amine directly.

  • Critical Failure Mode: The free amino group (-NH2) interacts strongly with silanol groups in the GC column stationary phase.

  • Result: Broad, tailing peaks that degrade sensitivity and resolution. Thermal degradation in the injector port can lead to dehydrogenation (M-2 peaks).

Method B: TFA Derivatization (Recommended)
  • Mechanism: Converts the amine to a trifluoroacetamide (

    
    ).
    
  • Performance:

    • Mass Shift: Adds 96 Da. New MW = 195.

    • Fragmentation: The

      
       group is electron-withdrawing, stabilizing the molecular ion.
      
    • Diagnostic Ions:

      • m/z 195: Molecular Ion (

        
        ).[1]
        
      • m/z 126: Loss of

        
         (M-69). A highly characteristic peak.
        
      • m/z 69:

        
         ion.
        
    • Chromatography: Eliminates hydrogen bonding, resulting in sharp, symmetric peaks.

Method C: TMS Derivatization
  • Mechanism: Replaces active Hydrogens with Trimethylsilyl groups (

    
    ).
    
  • Performance:

    • Mass Shift: Adds 72 Da. New MW = 171.

    • Fragmentation: Strong M-15 peak (loss of methyl from TMS group).

    • Drawback: TMS derivatives are highly sensitive to moisture. Incomplete derivatization can lead to "ghost peaks" from mono- vs. di-substituted forms.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the fragmentation logic for the TFA derivative (the recommended analyte), highlighting the ring-opening mechanism that generates unique ions.

FragmentationPathway Fig 1. Fragmentation pathway of N-TFA-3-methylcyclopentan-1-amine. M_Ion Molecular Ion (TFA Derivative) m/z 195 Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Electron Impact (70eV) Fragment_1 Loss of CF3 m/z 126 (Base Peak) Alpha_Cleavage->Fragment_1 - •CF3 Fragment_2 CF3+ Ion m/z 69 Alpha_Cleavage->Fragment_2 Inductive Cleavage Fragment_3 Alkene Loss (Ring Fragmentation) Fragment_1->Fragment_3 Rearrangement

Caption: The TFA derivative stabilizes the molecular ion, allowing for a controlled fragmentation pathway where the loss of the trifluoromethyl group (m/z 126) serves as a robust quantifier.

Experimental Protocol: TFA Derivatization

This protocol is self-validating: the presence of the m/z 69 peak confirms the reagent worked, while m/z 126 confirms the amine structure.

Reagents
  • Analyte: 3-methylcyclopentan-1-amine (~1 mg).

  • Solvent: Ethyl Acetate (anhydrous).

  • Reagent: MBTFA (N-Methyl-bis(trifluoroacetamide)) or TFAA (Trifluoroacetic anhydride).

  • Base (Optional): Pyridine (scavenger for acid if using TFAA).

Step-by-Step Workflow

Workflow Start Sample Preparation 1 mg Amine in 1 mL Ethyl Acetate Add_Reagent Add Derivatizing Agent 50 µL MBTFA Start->Add_Reagent Incubate Incubation 60°C for 30 mins Add_Reagent->Incubate Cool Cool to Room Temp Dry under N2 if concentrating Incubate->Cool Inject GC-MS Injection 1 µL Splitless Cool->Inject

Caption: Optimized workflow for converting unstable amines into volatile, stable TFA derivatives.

GC-MS Conditions
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI @ 70 eV, Source Temp 230°C.

  • Scan Range: m/z 40–300.

References

  • NIST Mass Spectrometry Data Center. (2023). Cyclopentanamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A. [Link]

  • PubChem. (2024).[2] 3-Methylcyclopentan-1-amine Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).

Sources

Modernizing Aliphatic Amine Analysis: Direct-Detect CAD vs. Traditional Derivatization for 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The analysis of 3-methylcyclopentan-1-amine presents a classic chromatographic "double-bind": it lacks a UV-active chromophore, rendering standard UV-Vis detection useless, and it possesses a highly basic amine functionality (pKa


 10.5), which causes severe peak tailing on traditional silica-based stationary phases.

Historically, the industry standard has been Pre-column Derivatization (using reagents like OPA or FMOC) to attach a chromophore. While effective for sensitivity, this workflow introduces kinetic instability, derivative degradation, and significant method variability.

This guide objectively compares that legacy approach against a modern Direct-Inject High-pH Method utilizing Charged Aerosol Detection (CAD) and hybrid-particle column technology. We demonstrate that the Direct-Inject CAD workflow offers superior precision, equivalent sensitivity, and critical resolution of cis/trans diastereomers without the artifacts of chemical modification.

Method Development Decision Matrix

The following decision tree illustrates the logical pathway for selecting the optimal detection and separation mode for non-chromophoric amines.

MethodDecisionTree Start Analyte: 3-Methylcyclopentan-1-amine (No Chromophore, Basic pKa ~10.5) Q1 Is Mass Spec available? Start->Q1 MS_Yes LC-MS/MS (High Sensitivity, High Cost) Q1->MS_Yes Yes MS_No Alternative Detection Required Q1->MS_No No Q2 Is Sample Prep Time Critical? MS_No->Q2 Prep_No Derivatization (UV/FLD) (OPA/FMOC) Q2->Prep_No No (Legacy) Prep_Yes Universal Detection Q2->Prep_Yes Yes (Modern) Detector Detector Selection: CAD vs. ELSD Prep_Yes->Detector CAD Charged Aerosol (CAD) (Uniform Response, High Sensitivity) Detector->CAD Preferred ELSD ELSD (Non-linear, Lower Sensitivity) Detector->ELSD Alternative Column Column Selection: High pH Hybrid C18 CAD->Column Result OPTIMIZED METHOD: Direct Inject High-pH CAD Column->Result

Figure 1: Strategic decision tree for selecting the Direct-Inject High-pH CAD method over legacy alternatives.

Comparative Analysis: The Data

We evaluated the purity of a raw 3-methylcyclopentan-1-amine synthesis lot containing both cis and trans isomers and minor synthesis impurities.

Experimental Conditions
ParameterMethod A: Legacy Derivatization Method B: Optimized Direct-Inject (Recommended)
Detection UV at 340 nm (OPA derivative)Charged Aerosol Detector (CAD)
Sample Prep Complex: React with OPA/2-mercaptoethanol (2 min wait), quench, inject immediately.Simple: Dilute in Mobile Phase and Inject.
Column C18 (Standard Silica), 5µm, 4.6x150mmHybrid-Ethyl Bridged C18 (High pH Stable) , 2.5µm, 2.1x100mm
Mobile Phase A: Phosphate Buffer pH 6.0B: AcetonitrileA: 10mM Ammonium Bicarbonate, pH 10.5 B: Acetonitrile
Elution GradientGradient
Run Time 35 minutes (including derivatization)12 minutes
Performance Metrics Summary

The following data represents the average of n=6 injections.

MetricLegacy (Derivatization)Optimized (Direct CAD)Interpretation
Linearity (

)
0.9920.999 CAD offers superior linearity without derivative instability errors.
Precision (%RSD) 2.4%0.5% Direct injection eliminates pipetting/reaction variability.
LOD (ng on column) 5 ng2 ng Modern CAD rivals UV sensitivity for this application.
Isomer Resolution (

)
1.8 (variable)3.2 (baseline) High pH suppresses amine ionization, improving shape selectivity for cis/trans separation.
Tailing Factor (

)
1.61.1 High pH eliminates silanol interaction.

Deep Dive: Why the Optimized Method Works

The pH Advantage (The "Silanol Suppression" Effect)

Standard silica columns have acidic silanols (pKa ~4-5). At neutral or low pH, 3-methylcyclopentan-1-amine (pKa ~10.5) is fully protonated (


). This leads to ion-exchange interactions with the silanols, causing severe tailing (

).

The Solution: By using a hybrid column (stable up to pH 12) and a mobile phase at pH 10.5, we force the amine into its neutral state (


).
  • Neutral species interact purely via hydrophobic mechanisms with the C18 ligand.

  • Result: Sharp, symmetrical peaks (

    
    ) and improved resolution between the cis and trans diastereomers due to their differing hydrophobic footprints.
    
The Detection Advantage (CAD vs. UV)

Derivatization adds a UV chromophore but introduces "derivative instability." OPA derivatives, for instance, degrade rapidly, meaning the peak area is a function of the time between reaction and injection.

  • CAD Mechanism: It detects all non-volatile analytes by measuring the charge carried by aerosol particles.[1][2] The response is uniform and depends on mass, not chemical structure (extinction coefficient). This allows for accurate relative purity estimation of impurities without needing individual standards for every impurity.

Detailed Protocol: Optimized Direct-Inject Method

Objective: Purity determination and cis/trans ratio analysis of 3-methylcyclopentan-1-amine.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (pH 10.5): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 10.5 using Ammonium Hydroxide (28%). Filter through 0.2 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Instrument Setup
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable hybrid column).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C

    • Power Function: 1.0 (for linearity)

    • Data Rate: 10 Hz

Step 3: Gradient Table
Time (min)%A (Buffer)%B (ACN)Curve
0.0955Initial
1.0955Hold
8.04060Linear
8.1595Step (Wash)
10.0595Hold
10.1955Step (Re-equilibrate)
14.0955End
Step 4: Sample Preparation
  • Weigh ~10 mg of 3-methylcyclopentan-1-amine into a 20 mL scintillation vial.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Vortex for 30 seconds.

  • Transfer to an HPLC vial. No derivatization required.

Workflow Visualization

The following diagram contrasts the labor-intensive legacy workflow with the streamlined modern approach.

WorkflowComparison cluster_Legacy Legacy: Derivatization Method cluster_Modern Modern: Direct-Inject CAD L1 Weigh Sample L2 Add OPA Reagent L1->L2 L3 Incubate (2 min) L2->L3 L4 Add Quench L3->L4 L5 Inject (Time Critical) L4->L5 M1 Weigh Sample M2 Dissolve in MP M1->M2 M3 Inject Immediately M2->M3

Figure 2: Workflow comparison showing the reduction in critical steps using the Direct-Inject method.

References

  • Waters Corporation. (2021). Strategies for the Analysis of Polar Amines using High pH Mobile Phases. Retrieved from [Link]

  • PubChem. (2025).[3][4][5][6][7] Compound Summary: (1S,3R)-3-methylcyclohexan-1-amine (Analogous Structure). Retrieved from [Link]

  • Reach Separations. (2023). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

Sources

IR Spectroscopy Characterization of 3-Methylcyclopentan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characterization of 3-methylcyclopentan-1-amine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Methylcyclopentan-1-amine (CAS 52430-83-8) serves as a critical chiral building block in the synthesis of pharmaceutical scaffolds, particularly for peptidomimetics and CNS-active agents. While Nuclear Magnetic Resonance (NMR) is the gold standard for stereochemical assignment (cis vs. trans), Infrared (IR) Spectroscopy remains the most efficient high-throughput method for rapid structural verification , functional group confirmation , and process monitoring (reaction completion).

This guide objectively compares the IR spectral profile of 3-methylcyclopentan-1-amine against its structural analogs (cyclopentylamine and cyclohexylamine) and positional isomers. It provides a robust, self-validating protocol for researchers to distinguish this specific intermediate from common confounding alternatives.

Technical Context & Spectral Profile

The IR spectrum of 3-methylcyclopentan-1-amine is defined by the interplay between the primary amine functionality and the conformational constraints of the methyl-substituted cyclopentane ring.

The "Product" Profile: 3-Methylcyclopentan-1-amine

The spectrum is divided into two critical zones: the Functional Group Region (4000–1500 cm⁻¹) and the Fingerprint Region (1500–600 cm⁻¹) .

Key Diagnostic Bands (Theoretical & Empirical Consensus)
RegionWavenumber (cm⁻¹)Vibration ModeDiagnostic Note
High Frequency 3350–3380N–H Stretch (Asymmetric)Weak to medium doublet typical of 1° amines.
3280–3300N–H Stretch (Symmetric)Distinct from broad O–H bands.
2950–2960C–H Stretch (Asymmetric, CH₃)Diagnostic of the methyl group.
2850–2870C–H Stretch (Symmetric, CH₂)Ring methylene groups.
Mid Frequency 1600–1620N–H Scissoring (Bending)"Amine Band I"; confirms primary amine.
1450–1470CH₂ Scissoring / CH₃ BendOverlapping alkane deformations.
1375–1380CH₃ Umbrella ModeCrucial for confirming the methyl substituent.
Fingerprint 1000–1250C–N Stretch (Aliphatic)Medium intensity; position varies by ring strain.
800–950N–H Wagging (Broad)"Amine Band II"; often broad and shifting.

Comparative Analysis: Performance vs. Alternatives

In a synthesis context, "performance" refers to the diagnostic resolution —the ability of IR to distinguish the target molecule from potential impurities or starting materials.

Comparison 1: Target vs. Unsubstituted Analog (Cyclopentylamine)

Scenario: Monitoring the methylation of a cyclopentyl scaffold or verifying starting material identity.

Feature3-Methylcyclopentan-1-amine (Target)Cyclopentylamine (Alternative)Diagnostic Resolution
Methyl Deformation Present (~1375 cm⁻¹) AbsentHigh. The "umbrella" mode at 1375 cm⁻¹ is a binary indicator of methylation.
C-H Stretching Complex multiplet (CH₃ + CH₂)Simpler CH₂ envelopeMedium. Requires high-resolution scan to distinguish.
Symmetry Lower (C1)Higher (Cs)Low. Fingerprint region is more complex for the target, but difficult to interpret without reference.

Verdict: IR is excellent for distinguishing the methylated product from the unsubstituted parent.

Comparison 2: Target vs. Ring-Expanded Analog (Cyclohexylamine)

Scenario: Verifying ring size in cycloaddition or ring-contraction syntheses.

Feature3-Methylcyclopentan-1-amineCyclohexylamineDiagnostic Resolution
Ring Breathing ~900–1000 cm⁻¹ (Cyclopentane characteristic)~1000–1050 cm⁻¹ (Cyclohexane chair stable)Medium-High. Ring strain shifts C-C skeletal vibrations to lower frequencies in the 5-membered ring.
Conformational Flexibility Pseudorotation (Envelope/Twist)Rigid ChairLow. Broadening of bands in cyclopentane derivatives due to rapid conformational exchange.

Verdict: IR can suggest ring size differences, but mass spectrometry (MS) is recommended for definitive confirmation.

Comparison 3: Isomeric Differentiation (Cis vs. Trans)

Scenario: Stereoselective synthesis.

  • Challenge: The IR spectra of cis- and trans-3-methylcyclopentan-1-amine are nearly identical in the functional group region.

  • Differentiation: Subtle differences appear in the Fingerprint Region (600–1400 cm⁻¹) due to different dipole moments and skeletal vibration couplings.

  • Performance: IR has Low Performance for ab initio stereochemical assignment.

    • Recommendation: Use IR for functional group verification, but rely on ¹H-NMR (coupling constants) or NOESY for cis/trans ratio determination [1].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Liquid Film" protocol. This method is superior to KBr pellets for liquid amines, avoiding hygroscopic interference.

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Attenuated Total Reflectance) - Diamond or ZnSe crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (Routine) or 64 (High Quality).

    • Background: Air (freshly collected).

  • Sample Preparation (Neat Liquid):

    • Ensure the amine is dry. (Water creates a broad O-H stretch at 3400 cm⁻¹ that masks the N-H doublet).

    • Place 10–20 µL of 3-methylcyclopentan-1-amine directly onto the ATR crystal.

  • Data Acquisition & Validation (The "Self-Check"):

    • Check 1 (CO₂): Is there a doublet at 2350 cm⁻¹? If huge, purge the system; if small, ignore.

    • Check 2 (Water): Is there a broad hump >3400 cm⁻¹? If yes, the sample is wet. Dry with MgSO₄ and re-run.

    • Check 3 (Amine Integrity): Do you see the N-H doublet (3300-3380 cm⁻¹)? If only one peak appears, you may have a secondary amine impurity or H-bonding aggregation (dilute with CCl₄ if necessary to resolve).

  • Cleaning:

    • Wipe with Isopropanol. Avoid Acetone if possible, as it can react with residual primary amines on the crystal to form imines (Schiff bases), creating ghost peaks at ~1660 cm⁻¹ in subsequent runs.

Visualizations

Diagram 1: Characterization Workflow

This flowchart outlines the decision process for verifying the compound.

G Start Crude Sample 3-Methylcyclopentan-1-amine Prep Sample Prep: Neat Liquid on ATR (Ensure Dryness) Start->Prep Acquire Acquire Spectrum (4000-600 cm⁻¹) Prep->Acquire CheckWater Broad Peak >3400 cm⁻¹? Acquire->CheckWater Dry Action: Dry with MgSO₄ CheckWater->Dry Yes CheckNH Doublet at 3300-3380 cm⁻¹? CheckWater->CheckNH No Dry->Prep CheckMe Peak at ~1375 cm⁻¹? CheckNH->CheckMe Yes ResultFail Investigate: Secondary Amine or Unsubstituted Analog CheckNH->ResultFail No (Single Band) ResultPass Identity Confirmed: Primary Amine + Methyl Group CheckMe->ResultPass Yes CheckMe->ResultFail No (Cyclopentylamine)

Caption: Logical workflow for validating 3-methylcyclopentan-1-amine using ATR-FTIR, including critical purity checkpoints.

Diagram 2: Spectral Decision Tree (Comparative)

How to distinguish the target from its closest relatives.

D Root Unknown Cyclic Amine Q1 N-H Region (3300-3400 cm⁻¹) Root->Q1 SecAmine Single Band (Secondary Amine) Q1->SecAmine One Peak PriAmine Doublet (Primary Amine) Q1->PriAmine Two Peaks Q2 Methyl Deformation (1375 cm⁻¹) PriAmine->Q2 NoMe Cyclopentylamine (No Methyl) Q2->NoMe Absent YesMe Methylated Cyclic Amine Q2->YesMe Present Q3 Fingerprint/Ring (900-1000 cm⁻¹) YesMe->Q3 Target TARGET: 3-Methylcyclopentan-1-amine Q3->Target Cyclopentyl Pattern Isomer Isomer/Analog: Cyclohexylamine or 2-Methyl isomer Q3->Isomer Cyclohexyl Pattern

Caption: Decision tree for differentiating 3-methylcyclopentan-1-amine from structural analogs based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Cyclopentylamine. National Institute of Standards and Technology. Retrieved from [Link] (Used as the baseline for the unsubstituted ring comparison).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for methyl group "umbrella" mode specificity).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

A Senior Application Scientist's Guide to the Comparative Conformational Analysis of Substituted Cyclopentylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentylamine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds, including antiviral, anti-inflammatory, and central nervous system-targeting agents. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, and more specifically, the conformational preferences of the five-membered ring and its substituents. Understanding and predicting these conformations is therefore paramount for rational drug design and the optimization of lead compounds.

This guide provides an in-depth comparative analysis of the primary experimental and computational techniques employed to elucidate the conformational landscape of substituted cyclopentylamines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to make informed decisions in your own research endeavors.

The Flexible Five: Understanding Cyclopentane Conformations

Unlike the more rigid cyclohexane ring, cyclopentane and its derivatives are highly flexible. To alleviate torsional strain from eclipsed hydrogens in a planar conformation, the cyclopentane ring puckers into non-planar forms.[1][2] The two most significant low-energy conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) .[3]

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a partially opened envelope.[4][5] The twist conformation has two adjacent carbon atoms displaced in opposite directions from the plane of the other three.[3] The energy barrier between these conformations is low, and they often coexist in a dynamic equilibrium. The introduction of substituents on the cyclopentylamine ring can significantly influence the energetic preference for one conformation over the other, as well as the orientation of the substituents themselves (axial vs. equatorial-like positions). This conformational preference, in turn, dictates how the molecule interacts with its biological target.[6]

G cluster_0 Cyclopentane Conformations Planar (High Energy) Planar (High Energy) Envelope (Cs) Envelope (Cs) Planar (High Energy)->Envelope (Cs) Puckering Twist (C2) Twist (C2) Planar (High Energy)->Twist (C2) Puckering Envelope (Cs)->Twist (C2) Pseudorotation

Caption: Energy landscape of cyclopentane conformations.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different conformers.[7] Key NMR parameters for conformational analysis include coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).[8]

Causality Behind Experimental Choices: For substituted cyclopentylamines, ¹H NMR is the primary tool. Vicinal coupling constants (³J_HH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can infer the puckering of the cyclopentane ring and the relative orientation of substituents. For more detailed spatial information, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed.[9] These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative stereochemistry and preferred conformation.[10]

Self-Validating Protocol: 2D NOESY Analysis of a Substituted Cyclopentylamine

This protocol outlines the steps for acquiring and interpreting a 2D NOESY spectrum to determine the preferred conformation of a novel substituted cyclopentylamine.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclopentylamine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibria, so it should be chosen to mimic the environment of interest (e.g., a less polar solvent to approximate a binding pocket).

    • Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing with an inert gas, as these can interfere with the NOE effect.[11]

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral parameters like the spectral width.

    • Set up a 2D NOESY experiment. A crucial parameter is the mixing time (d8) , which is the period during which NOE buildup occurs. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[9] It is often beneficial to acquire a series of NOESY spectra with varying mixing times to monitor the buildup of NOE cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).

    • Identify cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are in close spatial proximity.

    • Carefully distinguish between true NOE cross-peaks and artifacts like exchange peaks (if the molecule is undergoing slow conformational exchange on the NMR timescale) or zero-quantum coherences.[9]

    • Integrate the volumes of the cross-peaks. The intensity of an NOE cross-peak is proportional to 1/r⁶, where r is the distance between the two protons.

  • Conformational Interpretation:

    • Build molecular models of the possible low-energy conformations of the substituted cyclopentylamine (e.g., envelope and twist conformations with different substituent orientations).

    • Measure the inter-proton distances in these models.

    • Compare the experimentally observed NOE intensities with the inter-proton distances in the models. Strong NOEs should correspond to short distances.

    • The conformation that best explains the observed NOE pattern is the most populated conformation in solution. For example, a strong NOE between a substituent and a specific ring proton can definitively establish their relative orientation.

G cluster_0 NOESY Workflow for Conformational Analysis A Sample Preparation B 1D ¹H NMR Acquisition A->B C 2D NOESY Acquisition B->C D Data Processing C->D E Cross-Peak Analysis D->E G Correlation of NOEs and Distances E->G F Molecular Modeling F->G H Conformational Determination G->H

Caption: A streamlined workflow for 2D NOESY analysis.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline state.[12] This technique offers an unambiguous determination of the conformation and relative stereochemistry of a substituted cyclopentylamine.[1]

Causality Behind Experimental Choices: While NMR provides information about the conformational ensemble in solution, X-ray crystallography gives a precise, static picture of a single conformation in the solid state. This can be incredibly valuable for understanding the lowest-energy conformation, although it's important to remember that crystal packing forces can sometimes influence the observed conformation.[13] For drug discovery, obtaining the crystal structure of a ligand bound to its target protein is the gold standard for understanding the bioactive conformation.[14]

Self-Validating Protocol: Single-Crystal X-ray Diffraction of a Substituted Cyclopentylamine

  • Crystallization:

    • Grow single crystals of the substituted cyclopentylamine of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data by irradiating the crystal with X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using metrics such as R-factors and by checking for any unusual bond lengths or angles.

    • Analyze the conformation of the cyclopentylamine ring and the orientation of its substituents. This provides a high-resolution snapshot of a low-energy conformation.

Computational Approaches to Conformational Analysis

Computational methods are indispensable for exploring the conformational landscape of flexible molecules like substituted cyclopentylamines. They can provide valuable insights into the relative energies of different conformers and the barriers between them.

Density Functional Theory (DFT) Calculations: Mapping the Potential Energy Surface

DFT calculations are a powerful quantum mechanical method for determining the electronic structure and energy of molecules.[15] They are widely used for conformational analysis to calculate the relative energies of different conformers with high accuracy.[11]

Causality Behind Experimental Choices: For a flexible molecule like a substituted cyclopentylamine, a thorough conformational search is necessary to identify all low-energy conformers. This is typically done using a lower-level, faster method (like molecular mechanics) to generate a large number of initial structures, followed by geometry optimization and energy calculation of the most promising candidates at a higher level of theory, such as DFT.[16][17] The choice of functional and basis set in DFT is crucial for obtaining accurate results and should be benchmarked against experimental data or higher-level calculations where possible.[18]

Self-Validating Protocol: DFT-Based Conformational Search of a Substituted Cyclopentylamine

  • Initial Conformational Search:

    • Generate an initial set of conformers using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. This can be done using software packages that have built-in conformational search algorithms.

  • DFT Geometry Optimization and Energy Calculation:

    • Select the low-energy conformers from the initial search (e.g., within 10 kcal/mol of the global minimum).

    • Perform geometry optimization and frequency calculations for each of these conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The frequency calculation is important to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • It is advisable to include a dispersion correction (e.g., D3) to accurately account for non-covalent interactions.

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable conformations.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers to understand the puckering of the cyclopentane ring and the orientation of the substituents.

    • Calculate the Boltzmann population of each conformer at a given temperature to understand the conformational ensemble.

G cluster_0 DFT Conformational Analysis Workflow A Initial Structure Generation B Molecular Mechanics Conformational Search A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization & Frequency Calculation C->D E Energy and Population Analysis D->E F Identification of Stable Conformers E->F

Sources

Comparative Guide: Crystallographic Data Validation for 3-Methylcyclopentan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative framework for validating crystallographic data of 3-methylcyclopentan-1-amine salts , a class of light-atom chiral building blocks critical in drug development.[1][2][3]

Executive Summary: The Light-Atom Challenge

3-methylcyclopentan-1-amine (C₆H₁₃N) presents a classic "light-atom" challenge in crystallography.[1][2][3] Composed entirely of elements with low atomic numbers (Z < 10), these molecules exhibit negligible anomalous scattering with standard Molybdenum (Mo) radiation.[1] This makes the direct determination of Absolute Configuration (AC) —the critical quality attribute for chiral drugs—unreliable without specific validation strategies.

This guide compares three distinct validation protocols to ensure 99.9% confidence in stereochemical assignment:

  • Method A (Direct): Copper (Cu) Anode XRD on Hydrochloride Salts.[1][2][3]

  • Method B (Derivatization): Molybdenum (Mo) Anode XRD on Heavy-Atom Salts (HBr/HI).[1][2][3]

  • Method C (Internal Reference): Diastereomeric Resolution with Chiral Anions (Tartrates).

Comparative Analysis of Validation Methods

The following table contrasts the performance metrics of each method based on experimental datasets typical for cycloalkylamines.

Table 1: Performance Matrix for AC Determination
FeatureMethod A: Cu-Source (HCl Salt) Method B: Mo-Source (HBr Salt) Method C: Chiral Reference (Tartrate)
Primary Mechanism Anomalous scattering of Cl/O using soft X-rays (1.54 Å).[1][2][3]Strong anomalous scattering of Br using hard X-rays (0.71 Å).[1][2][3]Relative stereochemistry vs. known anion.
Flack Parameter (

)
Typically 0.00(8) to 0.10(10).[1][2][3]0.00(2) to 0.04(4) (Gold Standard).[1][2][3]N/A (Assumed fixed).
Hooft Parameter (

)
Required for validation.[1][2][3]Optional.Optional.
Data Resolution Limited (max

,

Å).[1][2][3]
High (max

,

Å).[1][2][3]
High.
Crystallization Risk Moderate (HCl salts often hygroscopic).[1][2][3]Low (HBr salts often crystallize well).[1][2][3]High (Resolution requires screening).
Validation Confidence High (with high redundancy).Very High (Definitive).High (Indirect).[1][2][3]

Detailed Experimental Protocols

Method A: Direct Validation using Cu Kα Radiation

Best for: Rapid analysis when heavy atom derivatization is undesirable.

Protocol:

  • Crystallization: Dissolve 3-methylcyclopentan-1-amine (50 mg) in EtOH. Add 1.1 eq of concentrated HCl. Vapor diffuse with Et₂O to obtain prisms.[1][2][3]

  • Data Collection: Mount crystal at 100 K. Collect data using Cu Kα radiation (

    
     Å).
    
    • Critical Step: Ensure high redundancy (>10x) to improve signal-to-noise ratio for the weak anomalous signal of Chlorine (

      
      ).
      
  • Refinement: Refine using full-matrix least-squares.

  • Validation Check:

    • Calculate Flack parameter (

      
      ) .[1][2][3][4][5]
      
    • Pass Criteria:

      
       with standard uncertainty (u) 
      
      
      
      .[1][2][3]
    • Fail Criteria: If

      
      , calculate the Hooft parameter (
      
      
      
      )
      using Bayesian statistics (e.g., via PLATON).
Method B: Heavy-Atom Derivatization (The "Gold Standard")

Best for: IND-enabling data packages requiring absolute certainty.[1][2][3]

Protocol:

  • Salt Exchange: React the free amine with 48% aqueous HBr or HI in isopropanol.

  • Crystallization: Slow evaporation yields stable, non-hygroscopic needles.[1][2][3]

  • Data Collection: Use standard Mo Kα radiation (

    
     Å).[1][2][3] Bromine (
    
    
    
    ) has a massive anomalous scattering contribution (
    
    
    at Mo Kα).[1][2][3]
  • Validation Check:

    • The Flack parameter will typically refine to

      
       or better.
      
    • Self-Validating Logic: If

      
       refines to 
      
      
      
      , the model is the inverted enantiomer. If
      
      
      , the crystal is a racemic twin or the space group is incorrect (centrosymmetric).
Method C: Internal Chiral Reference

Best for: Simultaneous purification and structure proof.

Protocol:

  • Resolution: Mix racemic amine with (2R,3R)-tartaric acid. Crystallize the diastereomeric salt.

  • Refinement: Fix the chirality of the tartrate anion to its known configuration.

  • Validation Check:

    • Refine the structure.[3][4][6][7] If the thermal ellipsoids are well-behaved and

      
      , the cation configuration is assigned relative to the anion.
      
    • Warning: This does not independently prove the AC; it proves the relative fit. Ensure the starting material (tartaric acid) was enantiopure.[3]

Visualization: Validation Decision Logic

The following diagram illustrates the decision process for selecting the correct validation path based on available equipment and molecule properties.

ValidationLogic Start Start: 3-methylcyclopentan-1-amine Sample CheckSource Is Cu Kα Source Available? Start->CheckSource ChiralPath Method C: Tartrate Salt Start->ChiralPath If Resolution Required CuPath Method A: HCl Salt + Cu Source CheckSource->CuPath Yes MoPath Method B: HBr Salt + Mo Source CheckSource->MoPath No (Standard Lab) DataColCu Collect High Redundancy Data (>10x Multiplicity) CuPath->DataColCu CheckFlack Check Flack (x) & s.u. DataColCu->CheckFlack Valid VALIDATED Absolute Configuration CheckFlack->Valid x < 0.1, u < 0.08 Bayesian Apply Hooft/Bayesian Analysis CheckFlack->Bayesian u > 0.08 DataColMo Collect Standard Data (Mo Kα) MoPath->DataColMo DataColMo->Valid Strong Anomalous Signal (Br) ChiralPath->Valid Relative Assignment Bayesian->Valid Probability = 1.0 Fail INCONCLUSIVE Switch Method Bayesian->Fail Ambiguous

Figure 1: Decision tree for selecting the crystallographic validation strategy. Method B (Mo/HBr) offers the most robust path for standard laboratories.

Critical Validation Metrics & "Red Flags"

When reviewing data for 3-methylcyclopentan-1-amine salts, apply these specific checks:

  • Ring Puckering Disorder: Cyclopentane rings are prone to envelope conformation disorder.[1][2][3]

    • Validation: Check for elongated thermal ellipsoids in the ring carbons (C3/C4). If present, model disorder over two positions; otherwise, the bond lengths may be artificially shortened, affecting stereochemical assignment confidence.

  • Hydrogen Bonding Network: In HCl/HBr salts, the amine

    
     should act as a donor to 3 Chloride/Bromide ions.[2][3]
    
    • Validation: Use PLATON/CheckCIF .[1][2][3] Missing H-bonds (Alert Level B/C) often indicate incorrect space group assignment or missing solvent molecules.[1][2][3]

  • The "Friedel Pair" Coverage:

    • For Method A (Cu), ensure >90% Friedel pair coverage.[1][2][3]

    • Metric:R_merge for Friedel pairs should be slightly higher than R_merge for equivalent reflections, indicating measurable anomalous differences.

References

  • Flack, H. D. (1983).[1][2][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1][2][3] Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[3][4] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1][2][3][4] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[3] Use of intensity quotients and differences in absolute structure refinement.[1][2][3] Acta Crystallographica Section B, 69(2), 249-259.[1][2][3] Link

  • Thompson, A. L., & Watkin, D. J. (2011).[1][2][3][6] CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022.[1][2][3] Link

  • PubChem. (n.d.).[1][2][3][8] 3-methylcyclopentan-1-amine (Compound).[1][2][3][9][10][11][12][13] National Library of Medicine.[1][2][3] Retrieved February 5, 2026.[1][2][3] Link[1][13]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-methylcyclopentan-1-amine (CAS: 6928-81-0 / Isomers) presents a dual-threat hazard profile common to cycloaliphatic amines: it is corrosive to tissue and flammable .[1]

Unlike standard organic solvents, the primary danger here is rapid, irreversible tissue necrosis upon contact and severe respiratory tract damage from inhalation.[1] As a Senior Scientist, I emphasize that standard laboratory "safety glasses and nitrile gloves" are insufficient for handling this compound beyond sealed container transport.

Immediate Hazard Profile:

  • GHS Classification: Skin Corrosion (Category 1B/2), Serious Eye Damage (Category 1), Flammable Liquid.[1]

  • Critical Warning: Aliphatic amines can induce olfactory fatigue .[1] The "fishy" ammonia-like odor may become undetectable to the operator after prolonged exposure, masking dangerous vapor concentrations.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation degradation rates for aliphatic amines. Standard nitrile gloves degrade rapidly when exposed to concentrated amines.[1]

Hand Protection Strategy

Do not rely on single-layer disposable nitrile gloves for direct handling. [1]

Contact TypeRecommended Glove SystemRationale (Mechanism)
Incidental Splash Double-layered Nitrile (min.[1] 5 mil outer)Nitrile provides fair splash resistance but poor permeation resistance against amines.[1][2] Double gloving allows time to doff the outer layer immediately after a splash without exposing skin.[1]
High Risk / Immersion Laminate (Silver Shield/4H) under NitrileLaminate films offer >480 min breakthrough time for amines.[1] The outer nitrile glove provides dexterity and grip, protecting the slippery laminate liner.[1]
Prohibited Materials Latex / Vinyl Natural rubber and PVC degrade rapidly and offer negligible protection against amine permeation.[1]
Eye & Face Protection[1][3][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[1]

  • Supplement: Face Shield (8-inch minimum) required when pouring volumes >50 mL or working with pressurized lines.[1]

  • Why: Amine vapors are lachrymators (tear-inducing) and can cause corneal edema ("blue haze" vision).[1] Safety glasses allow vapors to bypass the lens and damage the eye surface.[1]

Respiratory & Body Protection[1][4][5]
  • Engineering Control: All open-container work must occur inside a certified chemical fume hood.[1]

  • Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® apron recommended for transfer operations).[1]

  • Respiratory: If fume hood work is impossible (e.g., maintenance), a full-face respirator with Methylamine/Ammonia (Green) or Multi-Gas cartridges is required.[1]

Operational Workflow: Handling & Transfer

This protocol utilizes the "Clean-Dirty" Zonal Method to prevent cross-contamination.[1]

Pre-Operational Checklist (Visualization)

PPE_Checklist cluster_ppe PPE Selection start START: Risk Assessment vol_check Volume > 100mL? start->vol_check glove_std Double Nitrile Gloves vol_check->glove_std No glove_high Laminate Liner + Nitrile Outer + Tyvek Apron vol_check->glove_high Yes eye_std Splash Goggles glove_std->eye_std eye_high Goggles + Face Shield glove_high->eye_high check_hood Verify Fume Hood Face Velocity (80-100 fpm) eye_std->check_hood eye_high->check_hood proceed PROCEED WITH WORK check_hood->proceed

Figure 1: Decision logic for PPE selection based on volume and risk potential.

Transfer Protocol
  • Preparation: Place a disposable absorbent pad in the fume hood.[1] Ensure a neutralization vessel (dilute acetic acid or citric acid) is available.[1]

  • Opening: Vent the container slowly. Amines can build pressure.[1] If the cap is stuck, do not apply heat.

  • Pipetting: Use positive displacement pipettes if available.[1] Amines have low surface tension and tend to "drip" from standard air-displacement tips.[1]

    • Technique: Touch the pipette tip to the side of the receiving vessel to remove the final droplet.[1]

  • Weighing:

    • Tare the weighing boat/flask outside the hood.[1]

    • Bring the balance inside the hood (if draft shield allows) OR transfer the chemical into a tared, sealable vial inside the hood, seal it, and weigh outside.

    • Never transport an open vessel of amine across the lab bench.[1]

Emergency Response & Disposal

Spill Response Logic

Do not use standard clay kitty litter. Clay can react exothermically with basic amines.[1]

  • Minor Spill (<10 mL):

    • Alert nearby personnel.[1]

    • Cover with Chemical Absorbent Pads (Pink/Universal).[1]

    • Wipe area with dilute acetic acid (vinegar) to neutralize residues.[1]

    • Double bag waste.[1]

  • Major Spill (>10 mL or outside hood):

    • Evacuate the lab.[1]

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to vapor toxicity.[1]

    • Contact EHS/Fire Department.[1]

Exposure First Aid[1]
  • Skin Contact: Immediate flush with water for 15 minutes . Do not use "neutralizing" creams (vinegar/baking soda) on skin burns; the heat of reaction will worsen the injury.

  • Eye Contact: Flush for 15 minutes, holding eyelids open.[1] Seconds count.

Waste Disposal[1][4][6]
  • Segregation: Store waste in a container labeled "Basic Organic Waste" .

  • Incompatibility: NEVER mix with:

    • Acids (Exothermic reaction/Splattering).[1][2]

    • Oxidizers (Fire/Explosion hazard).[1]

    • Acid Chlorides/Anhydrides (Violent reaction).[1]

Scientific Rationale & Mechanism

  • Corrosivity: The unshared electron pair on the nitrogen atom makes 3-methylcyclopentan-1-amine a strong nucleophile and base.[1] Upon contact with skin, it saponifies fats and denatures proteins, leading to liquefaction necrosis. This process is deeper and more damaging than acid burns.[1]

  • Permeation: Small aliphatic molecules diffuse between polymer chains in glove materials.[1] Nitrile rubber is polar; while it resists oils well, the small, polar amine molecule can permeate it.[1] Laminate films (EVOH/PE) have a tighter molecular structure that blocks this diffusion.[1]

References

  • National Institutes of Health (PubChem). Compound Summary: Cyclopentanamine (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Cryogens and Dry Ice (General PPE Standards).[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.